2-[(Diethylamino)methyl]benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(diethylaminomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOWGZSDKIPFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290178 | |
| Record name | 2-[(Diethylamino)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867330-04-9 | |
| Record name | 2-[(Diethylamino)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867330-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Diethylamino)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: 2-[(Diethylamino)methyl]benzonitrile in Medicinal Chemistry and Organic Synthesis
Executive Summary & Structural Logic
As a bifunctional building block, 2-[(Diethylamino)methyl]benzonitrile (CAS: 867330-04-9) occupies a privileged space in modern medicinal chemistry and organic synthesis[1],[2]. The molecule's architecture is defined by two primary functional groups: a strongly electron-withdrawing benzonitrile moiety and a basic, nucleophilic diethylaminoalkyl side chain[2].
The ortho-relationship between these groups creates a unique steric and electronic interplay. The nitrile group deactivates the aromatic ring toward electrophilic substitution (directing incoming electrophiles to the meta position)[2], while the tertiary amine serves as a highly reactive nucleophilic center. This dual nature allows the compound to act as a versatile precursor for fused N-heterocycles, bidentate ligands, and complex pharmacophores[2],[3].
Quantitative Physicochemical Profiling
Understanding the physical properties of this compound is critical for optimizing reaction conditions and predicting its behavior in biological systems.
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 867330-04-9 | Unique identifier for procurement and literature tracking[1]. |
| Molecular Weight | 188.27 g/mol | Low MW makes it an ideal fragment for Lead-Oriented Synthesis[2],[4]. |
| Molecular Formula | C₁₂H₁₆N₂ | High sp³ carbon count in the side chain improves solubility[4]. |
| pKa (Predicted) | 9.20 ± 0.25 | Basic tertiary amine; will be >99% ionized at physiological pH (7.4)[1]. |
| Boiling Point | 268.2 ± 15.0 °C | High boiling point indicates low volatility for the free base[1]. |
| Density | 0.99 ± 0.1 g/cm³ | Standard density profile for alkylated benzonitriles[1]. |
Synthetic Methodologies: The Benzylic Amination Strategy
While direct cyanation of a bromobenzene derivative is possible, the most scalable and economically viable synthetic route involves the nucleophilic substitution of a reactive benzylic halide[2],[3]. This approach typically begins with 2-methylbenzonitrile, which undergoes radical halogenation to yield the highly electrophilic 2-(bromomethyl)benzonitrile[3]. Subsequent amination with diethylamine constructs the target core[3].
Figure 1: Two-step synthetic workflow for 2-[(Diethylamino)methyl]benzonitrile.
Protocol: Scalable SN₂ Amination (Self-Validating System)
The following protocol details the critical amination step, engineered to maximize yield while suppressing side reactions.
Objective: Synthesize 2-[(Diethylamino)methyl]benzonitrile via nucleophilic substitution.
Step-by-Step Execution & Causality:
-
Initiation & Solvation: Dissolve 10.0 mmol of 2-(bromomethyl)benzonitrile in 25 mL of anhydrous acetonitrile (MeCN).
-
Causality: MeCN is a polar aprotic solvent that lacks hydrogen-bonding protons. This leaves the diethylamine nucleophile unsolvated and highly reactive, thereby accelerating the SN₂ transition state.
-
-
Base Addition: Add 15.0 mmol (1.5 eq) of finely powdered anhydrous potassium carbonate (K₂CO₃).
-
Causality: K₂CO₃ acts as a heterogeneous acid scavenger. As the substitution produces hydrobromic acid (HBr), K₂CO₃ neutralizes it. Without this basic environment, HBr would protonate the diethylamine to form a non-nucleophilic ammonium salt, stalling the catalytic cycle.
-
-
Nucleophilic Attack: Dropwise add 25.0 mmol (2.5 eq) of diethylamine at 0 °C, then warm to room temperature and stir for 4 hours.
-
Causality: The excess (2.5 eq) compensates for diethylamine's high volatility (bp ~55 °C) and drives the equilibrium strictly toward product formation. The initial 0 °C addition controls the highly exothermic nature of the amine-alkyl halide interaction, preventing localized boiling and degradation.
-
-
Workup & Extraction: Filter the suspension to remove KBr and unreacted K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
Validation Checkpoint:
-
TLC Analysis: Run a TLC plate in Hexane:EtOAc (7:3). The starting bromide (UV active, higher Rf) should be completely absent, replaced by a lower Rf spot corresponding to the polar amine.
-
IR Spectroscopy: Analyze the crude oil via FT-IR. A sharp, distinct absorption band at ~2230 cm⁻¹ must be present[2].
-
Causality: This validates that the sensitive -C≡N triple bond survived the basic nucleophilic conditions without undergoing premature hydration to an amide[2].
-
Downstream Applications in Drug Development
The strategic value of 2-[(Diethylamino)methyl]benzonitrile lies in the divergent reactivity of its nitrile group. It serves as a branching point for generating diverse chemical libraries[2],[3].
Figure 2: Divergent synthetic applications of the benzonitrile core in drug design.
-
Tetrazole Synthesis: The nitrile can participate in[3+2] cycloaddition reactions with sodium azide to form tetrazoles[2]. Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability in drug candidates.
-
Reduction to Benzylamines: Reduction of the nitrile group (e.g., via LiAlH₄) yields a 1,2-substituted benzylamine[2]. This diamine motif is a privileged pharmacophore frequently utilized in the design of GPCR ligands and kinase inhibitors.
-
Hydrolysis to Benzamides: Controlled hydrolysis converts the nitrile into a benzamide[2], introducing a potent hydrogen bond donor/acceptor system critical for target protein binding.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured building block (commercially available through suppliers like Key Organics[4] and Sigma-Aldrich), rigorous analytical validation is required.
-
FT-IR Spectroscopy: The defining feature is the carbon-nitrogen triple bond stretch at ~2230 cm⁻¹[2]. The absence of a broad O-H/N-H stretch above 3000 cm⁻¹ confirms the tertiary nature of the amine and the lack of amide hydrolysis byproducts.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 - 7.30 (m, 4H): Aromatic protons exhibiting ortho-disubstituted splitting. The proton ortho to the nitrile is typically deshielded due to the anisotropic effect of the C≡N bond.
-
δ 3.75 (s, 2H): Benzylic methylene protons. The sharp singlet confirms the successful substitution at the benzylic position.
-
δ 2.55 (q, J = 7.1 Hz, 4H): Methylene protons of the diethylamino group.
-
δ 1.05 (t, J = 7.1 Hz, 6H): Methyl protons of the diethylamino group.
-
-
Mass Spectrometry (ESI-MS): The basic tertiary amine readily ionizes, yielding a strong [M+H]⁺ peak at m/z 189.1.
References
Sources
An In-depth Technical Guide to the Physical Properties of 2-[(Diethylamino)methyl]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical properties of 2-[(diethylamino)methyl]benzonitrile, a versatile building block in synthetic organic chemistry and a compound of interest in medicinal chemistry. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes known information, predicted properties, and data from structurally analogous compounds to offer a robust profile. It details standard experimental protocols for the determination of key physical characteristics, providing a framework for its empirical investigation. Furthermore, this document elucidates the chemical logic behind its properties, grounded in the interplay of its constituent functional groups: the aromatic nitrile and the tertiary benzylic amine. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.
Introduction
2-[(Diethylamino)methyl]benzonitrile, with the CAS Number 867330-04-9, is a substituted benzonitrile derivative featuring a diethylaminomethyl group at the ortho position to the nitrile functionality. Its chemical structure presents a unique combination of a polar, electron-withdrawing nitrile group and a basic, sterically influential diethylamino group, which imparts a distinct set of physical and chemical properties. These characteristics are of significant interest in the fields of drug discovery and materials science, where precise control over molecular properties such as solubility, lipophilicity, and reactivity is paramount.
This guide provides an in-depth exploration of the core physical properties of 2-[(diethylamino)methyl]benzonitrile. Recognizing the current limitations in available experimental data, we will leverage predictive models and comparative analysis with structurally related compounds to build a comprehensive profile. The methodologies for determining these properties are also detailed, offering a practical framework for laboratory validation.
Chemical Structure and Core Properties
The foundational attributes of 2-[(diethylamino)methyl]benzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 867330-04-9 | |
| Molecular Formula | C₁₂H₁₆N₂ | |
| Molecular Weight | 188.27 g/mol | |
| Predicted XlogP | 2.2 |
Diagram 1: Chemical Structure of 2-[(Diethylamino)methyl]benzonitrile
A 2D representation of the molecular structure.
Predicted and Analogous Physical Properties
Due to the absence of specific experimental data for 2-[(diethylamino)methyl]benzonitrile, the following table presents predicted values and data from structurally similar compounds to provide a reasonable estimation of its physical properties. The primary analogs used for comparison are benzonitrile and 2-methylbenzonitrile.
| Physical Property | Predicted/Analogous Value | Rationale and Comparative Insights |
| Boiling Point | > 205 °C | 2-Methylbenzonitrile has a boiling point of 205 °C. The addition of the larger, more polar diethylaminomethyl group is expected to significantly increase the boiling point due to increased molecular weight and intermolecular forces. |
| Melting Point | Not available (likely a liquid at room temperature) | Benzonitrile and 2-methylbenzonitrile are liquids at room temperature with melting points of -13 °C and -13 to -11 °C, respectively. It is plausible that 2-[(diethylamino)methyl]benzonitrile is also a liquid at ambient temperature. |
| Density | ~1.0 g/mL | Benzonitrile has a density of approximately 1.0051 g/mL at 20°C. The introduction of the diethylaminomethyl group will alter the density, but it is expected to remain in a similar range. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | The benzonitrile moiety contributes to its solubility in organic solvents. The tertiary amine group may impart slight water solubility, particularly in acidic conditions where it can be protonated to form a more soluble ammonium salt. |
Experimental Protocols for Physical Property Determination
The following section outlines standard, field-proven methodologies for the experimental determination of the key physical properties of a novel compound such as 2-[(diethylamino)methyl]benzonitrile.
Boiling Point Determination (Capillary Method)
This method is suitable for small quantities of liquid samples.[1][2]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[3]
Procedure:
-
Seal one end of a capillary tube using a flame.
-
Attach the capillary tube (sealed end up) to a thermometer using a rubber band.
-
Place a small amount of the liquid sample into a small test tube (fusion tube).
-
Invert the sealed capillary tube and place it inside the fusion tube containing the sample.
-
Immerse the fusion tube assembly into a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a boiling point attachment).
-
Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.[1]
-
Note the temperature at which a rapid and continuous stream of bubbles emerges.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
Diagram 2: Workflow for Boiling Point Determination
A simplified workflow for determining the boiling point via the capillary method.
Melting Point Determination
Should 2-[(diethylamino)methyl]benzonitrile be a solid at room temperature, its melting point can be determined as a key indicator of purity.
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. Pure crystalline solids typically have a sharp melting point range of 0.5-1°C.
Procedure:
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube into a melting point apparatus.[6]
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[8]
Density Determination
Principle: Density is the mass per unit volume of a substance.[9]
Procedure:
-
Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
-
Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]
Solubility Determination
Principle: "Like dissolves like" is a fundamental principle in solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[11]
Procedure:
-
Place a small, measured amount of 2-[(diethylamino)methyl]benzonitrile (e.g., 10 mg or 10 µL) into a series of small test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, and 5% aqueous HCl).
-
Agitate each mixture vigorously for a set period (e.g., 1 minute).
-
Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.[12]
-
The solubility in dilute acid is particularly informative for amines, as protonation to form a salt enhances aqueous solubility.
Predicted Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitrile and the C-N bonds of the amine.
-
Nitrile (C≡N) stretch: A sharp, medium-intensity band is predicted in the region of 2220-2260 cm⁻¹. The nitrile group in benzonitrile itself shows a characteristic strong absorption around 2230 cm⁻¹.[13]
-
C-N stretch (amine): Absorption bands in the 1000-1250 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H stretch: Bands in the 2850-2970 cm⁻¹ region from the ethyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic protons: Signals are expected in the aromatic region (δ 7.0-8.0 ppm). The ortho-substitution pattern will lead to a complex multiplet.
-
Benzylic protons (-CH₂-N): A singlet is expected around δ 3.5-4.5 ppm.
-
Ethyl protons (-N-CH₂-CH₃): A quartet for the methylene protons (δ 2.5-3.0 ppm) and a triplet for the methyl protons (δ 1.0-1.5 ppm).
¹³C NMR:
-
Nitrile carbon (-C≡N): A signal is expected around δ 115-125 ppm.[14]
-
Aromatic carbons: Multiple signals in the δ 120-150 ppm range. The carbon attached to the nitrile group will be significantly deshielded.
-
Benzylic carbon (-CH₂-N): A signal around δ 50-60 ppm.
-
Ethyl carbons (-N-CH₂-CH₃): Signals for the methylene carbon around δ 45-55 ppm and the methyl carbon around δ 10-15 ppm.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 188. A prominent fragmentation pattern is expected to involve the cleavage of the benzylic C-C bond, leading to a stable benzylic cation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-[(diethylamino)methyl]benzonitrile is not widely available, general precautions for handling substituted benzonitriles and tertiary amines should be followed.[15][16][17]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
-
Toxicity: Benzonitrile and its derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[17]
Conclusion
2-[(diethylamino)methyl]benzonitrile is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit largely predictive, overview of its key physical properties. The provided experimental protocols offer a clear path for the empirical validation of these characteristics. As research involving this compound progresses, it is anticipated that a more complete experimental dataset will become available, further refining our understanding of its behavior and potential applications.
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National Center for Biotechnology Information. (n.d.). 2-[(E)-(Dimethylamino)methyleneamino]benzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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PubChemLite. (n.d.). 2-[(diethylamino)methyl]benzonitrile (C12H16N2). Retrieved from [Link]
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JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/551 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
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MeitY OLabs. (2015, February 2). Melting Point of an Organic Compound. Retrieved from [Link]
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Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
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TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved from [Link]
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Study.com. (2021, October 5). How to Calculate Density of a Liquid Substance | Physics. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 22115-41-9 | Product Name : 2-(Bromomethyl)benzonitrile. Retrieved from [Link]
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2-[(Diethylamino)methyl]benzonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-[(Diethylamino)methyl]benzonitrile
Executive Summary
2-[(Diethylamino)methyl]benzonitrile is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive nitrile group and a tertiary amine, makes it an attractive intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this target molecule, designed for researchers and professionals in drug development. We delve into the mechanistic rationale behind two robust methods—nucleophilic substitution and reductive amination—offering detailed, step-by-step protocols, comparative analysis, and a discussion of the critical process parameters that ensure high yield and purity. This document serves as a practical, field-proven manual grounded in established chemical principles.
Introduction to 2-[(Diethylamino)methyl]benzonitrile
The molecular scaffold of 2-[(Diethylamino)methyl]benzonitrile represents a key pharmacophore in various biologically active compounds. The cyano group can serve as a precursor to amines, amides, or tetrazoles, while the diethylaminomethyl moiety can influence solubility, basicity, and receptor-binding interactions. The ortho-substitution pattern creates a specific steric and electronic environment that can be crucial for biological activity. An efficient and scalable synthesis is paramount for enabling its use in discovery and development pipelines. This guide explores the most reliable and well-precedented strategies for its preparation, focusing on the underlying chemical logic to empower researchers to adapt and optimize these methods.
Retrosynthetic Analysis
A retrosynthetic approach to 2-[(Diethylamino)methyl]benzonitrile reveals two primary and logical bond disconnections at the benzylic carbon. This analysis forms the basis for the synthetic strategies detailed in this guide.
-
C-N Bond Disconnection: The most intuitive disconnection is at the carbon-nitrogen bond of the benzylic amine. This suggests a nucleophilic substitution reaction between an electrophilic benzylic species (like a halide) and diethylamine. This is a classic and highly reliable transformation.
-
C-C Bond Disconnection (via Functional Group Interconversion): Alternatively, the entire aminomethyl group can be considered as being installed via the reduction of an iminium ion. This ion would be formed from the condensation of an aldehyde (2-cyanobenzaldehyde) and diethylamine. This pathway corresponds to a reductive amination reaction, a cornerstone of modern amine synthesis.
Caption: Retrosynthetic analysis of 2-[(Diethylamino)methyl]benzonitrile.
Primary Synthesis Pathway: Nucleophilic Substitution
This approach is often the most direct and high-yielding method, provided the starting benzylic halide is accessible. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
Mechanistic Rationale
The core of this synthesis is the reaction between 2-(bromomethyl)benzonitrile and diethylamine. Diethylamine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation but not the nucleophile, thereby accelerating the reaction rate. An excess of diethylamine or the addition of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is often used to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the nucleophile.
Caption: SN2 mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-(Bromomethyl)benzonitrile (1.0 eq)
-
Diethylamine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (approx. 0.1 M solution)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-(bromomethyl)benzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add sufficient acetonitrile to dissolve the starting material (e.g., 10 mL per 1 g of halide).
-
Add diethylamine (2.5 eq) to the suspension. The excess serves both as a reagent and to help drive the reaction to completion.
-
Fit the flask with a condenser and stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the solid potassium carbonate and salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Alternative Pathway: Reductive Amination
Reductive amination is a powerful alternative, especially if the corresponding aldehyde, 2-cyanobenzaldehyde, is more readily available or cost-effective than the benzylic halide. This one-pot procedure combines imine formation and reduction.
Mechanistic Rationale
This reaction proceeds in two key stages. First, 2-cyanobenzaldehyde reacts with diethylamine to form a hemiaminal intermediate, which then dehydrates to form a diethyliminium ion. In the second stage, a reducing agent, selectively chosen to be mild enough not to reduce the aldehyde or nitrile, reduces the iminium ion to the final tertiary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the aldehyde starting material at a competitive rate.
Caption: Reductive amination pathway via an iminium ion intermediate.
Detailed Experimental Protocol
Materials:
-
2-Cyanobenzaldehyde (1.0 eq)
-
Diethylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, a few drops to catalyze iminium formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-cyanobenzaldehyde (1.0 eq) and diethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. (Optional: add 1-2 drops of glacial acetic acid).
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography if required.
Comparative Data and Analysis
| Parameter | Pathway 1: Nucleophilic Substitution | Pathway 2: Reductive Amination |
| Starting Materials | 2-(Bromomethyl)benzonitrile, Diethylamine | 2-Cyanobenzaldehyde, Diethylamine |
| Key Reagents | K₂CO₃ or other base | NaBH(OAc)₃ or other selective reductant |
| Typical Yield | High (often >85%) | Good to High (70-90%) |
| Key Advantages | Very direct, often cleaner reaction profile. | Tolerant of various functional groups, uses stable aldehyde. |
| Potential Drawbacks | Benzylic halides can be lachrymatory and less stable. | Requires careful control of stoichiometry and moisture. |
| Scalability | Generally straightforward to scale. | Can be more complex to scale due to reagent handling. |
Conclusion
Both the nucleophilic substitution of 2-(bromomethyl)benzonitrile and the reductive amination of 2-cyanobenzaldehyde are highly effective and reliable methods for the synthesis of 2-[(Diethylamino)methyl]benzonitrile. The choice between them will largely depend on the availability, cost, and stability of the starting materials. The nucleophilic substitution route is often simpler and higher yielding if the benzylic bromide is readily accessible. Conversely, reductive amination provides a powerful and versatile alternative, leveraging the stability of the corresponding aldehyde. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Technical Whitepaper: 13C NMR Chemical Shift Analysis and Structural Elucidation of 2-[(Diethylamino)methyl]benzonitrile
Executive Summary
2-[(Diethylamino)methyl]benzonitrile (CAS: 867330-04-9) is a highly versatile synthetic building block characterized by a strongly electron-withdrawing benzonitrile moiety and a nucleophilic, basic diethylaminoalkyl side chain [1]. This structural framework is highly valuable in medicinal chemistry and multi-component reactions (such as Ugi and Petasis reactions). However, specific, experimentally determined
Consequently, researchers must rely on rigorous empirical prediction models combined with standardized acquisition protocols to validate its synthesis. This whitepaper provides an in-depth technical guide to the theoretical assignment and experimental acquisition of the
Theoretical Framework: Predictive Modeling of C NMR Chemical Shifts
In the absence of a verified reference spectrum, structural elucidation relies on empirical additivity rules. The chemical environment of 2-[(Diethylamino)methyl]benzonitrile is governed by two competing electronic effects on the benzene ring:
-
The Nitrile Group (–C≡N): This is a strong
-acceptor and -electron withdrawing group. It significantly deshields the ortho and para positions while causing a distinct, counterintuitive upfield shift at the ipso carbon (C1). This upfield shift is caused by the diamagnetic anisotropy of the adjacent carbon-nitrogen triple bond and the lack of adjacent protons [2]. -
The (Diethylamino)methyl Group (–CH
NEt ): This acts as a weakly activating group via hyperconjugation, though the highly electronegative tertiary nitrogen atom strongly deshields the adjacent benzylic carbon.
Using the empirical substituent additivity rules established by Pretsch et al. [3] and Silverstein et al. [2], we can calculate the theoretical
Data Presentation: Predicted Chemical Shifts
Table 1: Predicted
| Carbon Position | Structural Environment | Predicted Shift ( | Causality / Electronic Effect |
| C1 (Aromatic) | ipso to –CN | 112.2 | Strong upfield shift due to the diamagnetic anisotropy of the adjacent C≡N bond. |
| C2 (Aromatic) | ipso to –CH | 145.4 | Deshielded by the inductive effect of the benzylic carbon and the ortho effect of –CN. |
| C3 (Aromatic) | ortho to –CH | 128.2 | Minor shielding from the alkyl group, offset by the meta effect of –CN. |
| C4 (Aromatic) | meta to –CH | 132.5 | Deshielded by the para electron-withdrawing effect of the –CN group. |
| C5 (Aromatic) | para to –CH | 128.1 | Relatively unperturbed; standard aromatic region. |
| C6 (Aromatic) | ortho to –CN | 132.2 | Deshielded by the inductive electron withdrawal of the nitrile group. |
| C7 (Nitrile) | –C≡N | 118.0 | Characteristic sp-hybridized carbon region; heavily shielded compared to carbonyls. |
| C8 (Benzylic) | –CH | 58.0 | Deshielded by the adjacent electronegative tertiary nitrogen atom. |
| C9, C11 (Ethyl) | –CH | 47.0 | Typical shift for methylene carbons directly attached to a tertiary amine. |
| C10, C12 (Ethyl) | –CH | 11.0 | Terminal methyl groups; highly shielded. |
Experimental Methodology: Standard Operating Procedure (SOP)
To ensure trustworthiness and reproducibility, the following self-validating protocol must be employed when acquiring the
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 30–50 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). CDCl is selected because its residual solvent peak provides a reliable internal reference, and it does not overlap with the target compound's signals. -
Homogenization: Ensure complete dissolution using a vortex mixer. Particulate matter will degrade magnetic field homogeneity, leading to broadened peaks and a loss of resolution. Transfer the solution to a standard 5 mm NMR tube.
Step 2: Instrument Calibration & Acquisition
-
Probe Tuning & Shimming: Tune and match the broadband probe to the
C resonance frequency (e.g., 100 MHz on a 400 MHz spectrometer). Perform gradient shimming on the H lock signal of CDCl to optimize field homogeneity. -
Pulse Sequence: Utilize a standard proton-decoupled
C sequence (e.g., zgpg30 in Bruker TopSpin). The WALTZ-16 decoupling scheme is recommended to eliminate H- C scalar couplings, collapsing multiplets into sharp singlets and maximizing the signal-to-noise ratio (SNR) via the Nuclear Overhauser Effect (NOE). -
Parameter Optimization: Set the relaxation delay (D1) to at least 2.0 seconds. This is a critical causality step: quaternary carbons (C1, C2, and C7) lack attached protons for efficient dipole-dipole relaxation and thus have longer longitudinal relaxation (
) times. A sufficient D1 ensures these peaks are visible. Accumulate a minimum of 512 scans.
Step 3: Data Processing & Self-Validation
-
Window Functions: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT) to enhance SNR without excessively sacrificing resolution.
-
Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure a flat spectral baseline.
-
Referencing: Calibrate the spectrum by setting the central peak of the CDCl
1:1:1 triplet to exactly 77.16 ppm . This acts as the internal self-validating standard for the entire dataset.
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to empirical validation, ensuring a robust framework for structural assignment.
Logical workflow for the acquisition and empirical validation of 13C NMR chemical shifts.
References
2-[(Diethylamino)methyl]benzonitrile solubility in organic solvents
An in-depth understanding of a compound’s solubility profile is the cornerstone of successful chemical synthesis, purification, and formulation. For 2-[(Diethylamino)methyl]benzonitrile (CAS: 867330-04-9), a versatile bifunctional building block, predicting and validating its solubility in organic solvents requires a rigorous analysis of its structural thermodynamics.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the solvation mechanics of 2-[(Diethylamino)methyl]benzonitrile, establish a theoretical framework using Hansen Solubility Parameters, and provide a self-validating experimental protocol for empirical quantification.
Structural Thermodynamics & Solvation Mechanics
The physicochemical behavior of 2-[(Diethylamino)methyl]benzonitrile is dictated by the interplay of two distinct functional groups attached to the aromatic core [1]:
-
The Benzonitrile Core: The nitrile (-C≡N) group is strongly electron-withdrawing and highly polar. It acts as a hydrogen-bond acceptor and contributes significantly to the molecule's dipole moment.
-
The Diethylaminomethyl Side Chain: This tertiary amine introduces basicity (predicted pKa ~9.20) [2] and significant lipophilicity due to the two ethyl groups.
Because the molecule lacks hydrogen-bond donors (no N-H or O-H bonds) but possesses multiple hydrogen-bond acceptors, it exhibits a strong affinity for polar aprotic and polar protic organic solvents, while its lipophilic ethyl groups disrupt highly ordered aqueous networks, rendering it poorly soluble in neutral water.
The Hansen Solubility Parameter (HSP) Framework
To predict its organic solubility, we apply the Hansen Solubility Parameters (HSP) framework, which postulates that "like dissolves like" based on three cohesive energy parameters [3]:
-
(Dispersion): High affinity for aromatic solvents (e.g., toluene) due to the polarizable
-electrons of the benzene ring. - (Polarity): Moderate-to-high affinity for polar aprotic solvents (e.g., dichloromethane, ethyl acetate) driven by the permanent dipole of the nitrile group.
- (Hydrogen Bonding): Favorable interactions with protic solvents (e.g., alcohols) where the solvent donates a proton to the lone pairs on the tertiary amine or nitrile nitrogen.
Predicted Solubility Profile in Organic Solvents
Based on the structural descriptors and dielectric constants (
Table 1: Quantitative Solubility Profiling in Key Solvents
| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility | Primary Solvation Mechanism |
| Non-Polar | Hexane | 1.89 | < 10 mg/mL | Weak dispersion forces; limited by the polar nitrile group. |
| Non-Polar Aromatic | Toluene | 2.38 | > 100 mg/mL | Strong |
| Polar Aprotic | Dichloromethane | 8.93 | > 500 mg/mL | Optimal dipole-dipole matching; highly miscible. |
| Polar Aprotic | Ethyl Acetate | 6.02 | > 200 mg/mL | Favorable dispersion and moderate polarity alignment. |
| Polar Protic | Methanol | 32.7 | > 200 mg/mL | Hydrogen bond donation from solvent to the tertiary amine. |
| Aqueous (Ref) | Water (pH 7.0) | 80.1 | < 1 mg/mL | Hydrophobic ethyl groups dominate; poor hydration energy. |
Experimental Protocol: Thermodynamic Solubility Determination
To empirically validate the solubility of 2-[(Diethylamino)methyl]benzonitrile in organic solvents, a modified Shake-Flask Method is required. This protocol is adapted from OECD Test Guideline 105 [4] and optimized for volatile organic solvents [5].
Causality-Driven Methodology
-
Why Shake-Flask over Kinetic Methods? Kinetic solubility (often done via solvent-shift/nephelometry) only measures the precipitation point of a pre-dissolved solute, which is prone to supersaturation artifacts. The shake-flask method measures true thermodynamic equilibrium from the solid state.
-
Why strict temperature control? Solubility is a temperature-dependent thermodynamic process. A fluctuation of even 1°C can alter the solubility of lipophilic amines by up to 5-10%.
Thermodynamic solubility workflow via the shake-flask method.
Step-by-Step Protocol
-
Preparation of Saturated Mixtures: Weigh approximately 100 mg of 2-[(Diethylamino)methyl]benzonitrile into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if it dissolves completely, add more solid until saturation is visually confirmed.
-
Thermodynamic Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours.
-
Phase Separation: Transfer the vials to a temperature-controlled centrifuge (25°C). Centrifuge at 10,000 × g for 15 minutes. Causality: Centrifugation is vastly superior to syringe filtration for organic solvents, as filters can selectively adsorb the solute or be degraded by aggressive solvents like dichloromethane.
-
Sampling and Dilution: Carefully extract 50 µL of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure). Dilute immediately into 950 µL of a compatible mobile phase (e.g., Acetonitrile/Water) to halt any temperature-dependent precipitation.
-
HPLC-UV Quantification: Analyze the diluted samples using Reversed-Phase HPLC. Detect the compound at its characteristic UV absorbance maximum (typically ~225 nm for the benzonitrile chromophore). Calculate the concentration against a multi-point calibration curve prepared in the mobile phase.
pH-Dependent Organic Partitioning (Liquid-Liquid Extraction)
When isolating 2-[(Diethylamino)methyl]benzonitrile during synthesis, its solubility profile can be dynamically manipulated using pH. Because the tertiary amine has a pKa of ~9.20 [2], the molecule exists in two distinct ionization states depending on the aqueous environment.
-
At pH < 7.0 (Acidic): The amine is protonated, forming an ammonium salt. The molecule becomes highly highly water-soluble and insoluble in non-polar organic solvents.
-
At pH > 10.0 (Basic): The amine is deprotonated. The neutral free-base is highly lipophilic and partitions rapidly into organic solvents like ethyl acetate or dichloromethane.
pH-dependent speciation and organic solvent partitioning.
This pH-dependent solubility switch is the fundamental mechanism used for its purification via acid-base liquid-liquid extraction, allowing chemists to easily separate the target compound from neutral or acidic impurities.
References
- Benchchem. "2-[(Diethylamino)methyl]benzonitrile | 867330-04-9". Benchchem Product Catalog.
- ChemicalBook. "2-[(DIETHYLAMINO)METHYL]BENZONITRILE CAS#: 867330-04-9". ChemicalBook Database.
- Adscientis. "Hansen Solubility Parameters (HSP)". Adscientis Technical Resources.
- OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals.
- BioAssay Systems. "Solubility Testing – Shake Flask Method". BioAssay Systems Technical Bulletins.
A Technical Guide to the Reactivity of the Cyano Group in 2-Aminobenzonitriles
Abstract
2-Aminobenzonitrile (2-ABN) stands as a cornerstone synthon in modern synthetic chemistry, prized for the unique and versatile reactivity conferred by the ortho-positioning of its amino and cyano functionalities. This guide provides an in-depth exploration of the cyano group's reactivity, which is profoundly modulated by the adjacent amino group. We will dissect the electronic interplay that governs its behavior and delve into the principal reaction classes, including intramolecular cyclizations to form critical heterocyclic scaffolds like quinazolines, classical nitrile transformations such as hydrolysis and reduction, and additions of organometallic reagents. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering not only mechanistic insights but also field-proven experimental protocols and comparative data to facilitate practical application in the laboratory.
The Decisive Influence of the Ortho-Amino Group
The chemistry of 2-aminobenzonitrile is a classic example of neighboring group participation. The amino group, positioned directly adjacent to the cyano moiety, exerts a powerful electronic influence that dictates the reactivity of the nitrile. This "ortho effect" is twofold:
-
Resonance-Driven Nucleophilicity: The lone pair of electrons on the amino nitrogen participates in resonance with the aromatic ring and the cyano group. This delocalization increases the electron density on the cyano group's nitrogen atom and, more importantly, primes the amino group to act as a potent intramolecular nucleophile.
-
Intramolecular Catalysis: The proximity of the -NH₂ group allows it to directly attack the electrophilic carbon of the nitrile, initiating a cascade of cyclization reactions that would be impossible with other benzonitrile isomers. This intramolecular pathway is often kinetically and thermodynamically favored over intermolecular reactions.
The following diagram illustrates the key resonance contribution that enhances the nucleophilic character of the amino group, setting the stage for cyclization.
Caption: Resonance delocalization in 2-aminobenzonitrile.
Hallmark of Reactivity: Intramolecular Cyclization
The most significant and widely exploited feature of 2-ABN's reactivity is its propensity to undergo intramolecular cyclization, providing efficient access to a vast array of fused heterocyclic systems. These scaffolds are prevalent in pharmaceuticals and functional materials.[1]
Synthesis of Quinazolines and Quinazolinones
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] 2-ABN is a premier starting material for their construction. A common and robust strategy involves the condensation of 2-ABN with aldehydes or their equivalents, often catalyzed by acids or transition metals like copper.[4][5]
The general mechanism, a variant of the Friedländer annulation, begins with the formation of an intermediate, which then undergoes an intramolecular nucleophilic attack by the amino nitrogen onto the cyano carbon. Subsequent tautomerization and aromatization yield the stable quinazoline ring.[6][7][8]
Caption: Workflow for quinazoline synthesis from 2-aminobenzonitrile.
Exemplary Protocol: Copper-Catalyzed Synthesis of 2-Arylquinazolines
This protocol is adapted from methodologies demonstrating the use of copper catalysts to facilitate the synthesis of quinazolines from 2-aminobenzonitriles and aldehydes.[4]
Materials:
-
2-Aminobenzonitrile
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Copper(I) salt (e.g., CuI) or a copper complex
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Ethanol or DMSO)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-aminobenzonitrile (1.0 mmol), the aromatic aldehyde (1.2 mmol), copper catalyst (5-10 mol%), and base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture at 80-120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinazoline.
Table 1: Representative Yields for Quinazoline Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminobenzonitrile | Benzaldehyde | Cu(I)-benzotriazole | K₂CO₃, EtOH, 90°C, 12h | 86% | [4] |
| 2-Aminobenzonitrile | 4-Methoxybenzaldehyde | Co(OAc)₂/PP₃ | n-Butanol/H₂O, 150°C | 81% | [9][10] |
| 2-Aminobenzonitrile | Cyclohexanecarboxaldehyde | Co(OAc)₂/PP₃ | n-Butanol/H₂O, 150°C | 75% | [9][10] |
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[11][12][13] While the classical reaction involves α,ω-dinitriles, the principles can be applied to substrates derived from 2-ABN where an appended nitrile group is introduced, leading to fused heterocyclic systems. The key step is the base-mediated deprotonation of an α-carbon, which then acts as a nucleophile attacking the cyano group.[14]
Classical Nitrile Transformations
The cyano group in 2-ABN can also undergo classical transformations typical of nitriles, though its reactivity is often modulated by the ortho-amino group.[15]
Hydrolysis to Anthranilamide and Anthranilic Acid
The cyano group can be hydrolyzed to either an amide (anthranilamide) under controlled conditions or fully to a carboxylic acid (anthranilic acid) under more forcing acidic or basic conditions.[15] Under acidic conditions, protonation of the amino group can decrease the overall reaction rate compared to benzonitrile. Conversely, some base-mediated hydrolyses can be facilitated by the neighboring group.
Reduction to 2-(Aminomethyl)aniline
The cyano group is readily reduced to a primary amine, yielding 2-(aminomethyl)aniline. This transformation is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[15] Careful control of conditions is necessary to avoid side reactions.
Protocol: LiAlH₄ Reduction of 2-Aminobenzonitrile
Materials:
-
2-Aminobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Aqueous workup solution (e.g., Rochelle's salt solution or dilute NaOH)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-aminobenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(aminomethyl)aniline.
Addition of Organometallic Reagents
Grignard and organolithium reagents add to the cyano group to form an intermediate imine anion, which upon acidic hydrolysis, yields a ketone.[16][17] A critical consideration when working with 2-ABN is the acidic proton of the amino group, which will react with the organometallic reagent.[18] This necessitates either using an excess of the Grignard reagent (typically 2.0-2.5 equivalents) or protecting the amino group prior to the addition.[18][19] The reaction with aryl Grignard reagents is a valuable route to 2-aminobenzophenones, which are key precursors for benzodiazepine drugs.[19][20]
Caption: Workflow for Grignard addition to 2-aminobenzonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The heterocyclic scaffolds readily synthesized from 2-aminobenzonitrile are of immense importance in drug discovery.[21] Quinazolines, in particular, are found in numerous approved drugs, including kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The rigid, planar structure of the quinazoline core makes it an excellent scaffold for presenting substituents in a well-defined three-dimensional space to interact with biological targets. The trifluoromethoxy group, for instance, is a valuable substituent in medicinal chemistry that can be incorporated to improve metabolic stability and binding affinity.[1]
Conclusion
The reactivity of the cyano group in 2-aminobenzonitrile is a compelling demonstration of neighboring group participation in organic synthesis. While capable of undergoing classical nitrile chemistry, its synthetic utility is dominated by intramolecular cyclization pathways, which are efficiently triggered by the ortho-amino group. This unique reactivity profile makes 2-ABN an indispensable building block for the construction of medicinally relevant heterocycles, particularly quinazolines. A thorough understanding of the electronic interplay between the two functional groups allows chemists to strategically design and execute complex syntheses, underscoring the continued importance of this versatile synthon in modern research and development.
References
-
Fu, H., et al. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Al-Suaily, K. A., & El-Faham, A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Retrieved from [Link]
-
Li, M., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]
-
Wang, D., & Gao, G. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2021). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal-free conditions. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
QuickCompany. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. QuickCompany. Retrieved from [Link]
-
Singh, P., & Kumar, R. (2018). A Review on Recent Synthetic Strategies for 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., & Al-Ghorbani, M. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Retrieved from [Link]
-
Kumar, D., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). Niementowski quinazoline synthesis. Metacademy. Retrieved from [Link]
-
Wallace, C. D., & Clausen, D. J. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. Retrieved from [Link]
-
Samim, S. A., et al. (2020). Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. PubMed. Retrieved from [Link]
-
Samim, S. A., et al. (2020). Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Retrieved from [Link]
-
Liu, Y., et al. (2021). TBA2[WO4]-promoted cyclization of 2-aminobenzonitrile with CO2 by dual activation effects. ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Friedländer synthesis. SynArchive. Retrieved from [Link]
-
Mateos, C., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis. Google Patents.
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Kidwai, M., et al. (2001). A Novel Route to the Niementowski Reaction. Journal of the Chinese Chemical Society. Retrieved from [Link]
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Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Retrieved from [Link]
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LibreTexts Chemistry. (2025). 6.6: Chemistry of Nitriles. LibreTexts. Retrieved from [Link]
-
Zhu, J., et al. (2018). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C–C Bond Cleavage of 2-Arylindoles. Organic Letters. Retrieved from [Link]
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Al-Juburi, S. A. A. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids. Google Patents.
-
Ziegler, K., et al. (1990). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. PubMed. Retrieved from [Link]
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Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Retrieved from [Link]
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Wang, J., et al. (2021). Plausible mechanism for the DEA-catalyzed cyclization of 2-aminobenzonitrile and CO2 in water. ResearchGate. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2021). Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe–Ziegler cyclization. RSC Publishing. Retrieved from [Link]
-
Gospodova, T., et al. (2008). Stereocontrolled intramolecular cyclization of anti-β-aminonitriles. Convenient access to trans-azetidin-2-imines. Bulgarian Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclocondensation of 2-aminobenzonitrile and an aldehyde for the preparation of DHQs. ResearchGate. Retrieved from [Link]
-
Lövgren, A. (2008). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]
- Google Patents. (n.d.). US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile. Google Patents.
-
Wang, X., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. J. Chil. Chem. Soc. Retrieved from [Link]
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- 3. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
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Methodological & Application
Application Note: Highly Efficient N-Alkylation of Amines Using 2-(Chloromethyl)benzonitrile
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Nucleophilic Substitution (SN2) Key Reagents: 2-(Chloromethyl)benzonitrile (o-Cyanobenzyl chloride), Primary/Secondary Amines, K2CO3, DMF
Strategic & Mechanistic Insights
The 2-(chloromethyl)benzonitrile scaffold is a highly versatile building block in medicinal chemistry and catalyst design. It has been extensively utilized in the synthesis of Hepatitis C Virus (HCV) entry inhibitors via the alkylation of piperazine derivatives[1], as well as in the regioselective synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on pyrazolo[4,5-e][1,2,4]thiadiazine cores[2]. Furthermore, this electrophile is critical in the preparation of Cinchona alkaloid-derived phase-transfer catalysts, where the ortho-cyano group plays a vital electronic role by forming rigid conformations through hydrogen bonding with water[3].
Mechanistic Causality: The N-alkylation of amines with 2-(chloromethyl)benzonitrile proceeds via an SN2 mechanism. The ortho-cyano group exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the benzylic carbon compared to an unsubstituted benzyl chloride. This accelerates the nucleophilic attack. However, the cyano group's polarity and potential to coordinate with protic species mandate strict control over solvent and base selection to prevent unwanted side reactions, such as nitrile hydrolysis or premature cyclization.
SN2 mechanism for N-alkylation highlighting dipole stabilization.
Experimental Design & Causality
To ensure high yields and suppress over-alkylation (especially when using primary amines), the reaction environment must be carefully engineered:
-
Solvent Selection (DMF or MeCN): Polar aprotic solvents are mandatory. They solvate the transition state and leave the nucleophilic amine relatively unsolvated (naked), thereby accelerating the SN2 displacement. DMF is preferred for less reactive heterocycles, while MeCN is suitable for highly reactive aliphatic amines.
-
Base Selection (K2CO3 or Cs2CO3): Mild, insoluble inorganic bases are chosen over strong bases (like NaH) or organic bases (like Et3N) to act as an acid scavenger for the generated HCl. This prevents the protonation of the starting amine without risking the degradation of the base-sensitive cyano group.
-
Catalytic Additive (KI): The addition of 0.1 equivalents of Potassium Iodide (KI) triggers an in situ Finkelstein reaction, temporarily converting the benzylic chloride into a highly reactive benzylic iodide, drastically reducing reaction times and boosting yields.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and overall conversion, using a standard piperazine derivative as the model nucleophile[1].
| Entry | Solvent | Base (2.0 eq) | Additive | Temp (°C) | Time (h) | Conversion (%) |
| 1 | THF | Et3N | None | 65 | 24 | 42% |
| 2 | MeCN | K2CO3 | None | 80 | 18 | 68% |
| 3 | DMF | K2CO3 | None | 80 | 12 | 84% |
| 4 | DMF | K2CO3 | KI (0.1 eq) | 80 | 8 | 92% |
| 5 | DMF | Cs2CO3 | KI (0.1 eq) | 80 | 6 | >98% |
Visualized Experimental Workflow
Step-by-step experimental workflow for optimized N-alkylation.
Step-by-Step Protocol
This protocol is designed as a self-validating system . Each phase contains checkpoints to ensure the chemical integrity of the process.
Phase 1: Preparation and Activation
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M concentration).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (276 mg, 2.0 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes. Causality: This pre-organization step allows the base to scavenge any adventitious protons and prepares the amine for nucleophilic attack.
Phase 2: Alkylation Execution
-
Electrophile Addition: To the stirring suspension, add 2-(chloromethyl)benzonitrile (167 mg, 1.1 mmol, 1.1 eq) dropwise or in small portions.
-
Catalysis (Optional but Recommended): Add KI (16.6 mg, 0.1 mmol, 0.1 eq) to the reaction mixture.
-
Heating: Attach a reflux condenser, flush the system with Nitrogen (N2), and heat the reaction mixture to 80 °C using a precisely controlled oil bath or heating block.
Phase 3: Reaction Monitoring & Self-Validation
-
LC-MS/TLC Tracking: After 4 hours, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is deemed complete when the starting amine mass is fully depleted, and the [M+H]+ peak of the target ortho-cyanobenzyl product dominates the chromatogram. If unreacted amine persists, continue heating and sample every 2 hours.
-
Phase 4: Quenching and Workup
-
Quenching: Once complete, cool the reaction mixture to room temperature. Quench by adding 15 mL of distilled water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).
-
Washing (Critical Step): Combine the organic layers and wash extensively with distilled water (5 × 20 mL) followed by brine (1 × 20 mL).
-
Validation Checkpoint: DMF is highly miscible in water. The aggressive water washes are a self-validating mechanism to ensure complete removal of the high-boiling DMF and inorganic salts prior to concentration, which will be confirmed by a clean baseline in the subsequent 1H-NMR.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Phase 5: Purification
-
Chromatography: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the amine).
-
Verification: Confirm the structure of the purified product via 1H-NMR (look for the distinct benzylic CH2 singlet around 3.8–4.2 ppm) and 13C-NMR (confirm the presence of the nitrile carbon near 117-118 ppm).
References
- Evidence of the Electronic Factor for the Highly Enantioselective Catalytic Efficiency of Cinchona-Derived Phase-Transfer Catalysts Organic Letters - ACS Publications URL
- Comparative Biological Evaluation of 2-(Chloromethyl)
- REGIOSELECTIVE SYNTHESIS OF THE NOVEL N4-SUBSTITUTED PYRAZOLO[4,5-e][1,2,4]THIADIAZINES AS POTENT HIV-1 NNRTIs Semantic Scholar URL
Sources
Application Note: GC-MS Analysis of 2-[(Diethylamino)methyl]benzonitrile Reaction Mixtures
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the separation, identification, and quantification of components in a 2-[(Diethylamino)methyl]benzonitrile synthesis reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction & Chemical Context
2-[(Diethylamino)methyl]benzonitrile (CAS: 867330-04-9) is a high-value synthetic intermediate utilized in the development of pharmaceuticals and complex agrochemicals. Its chemical behavior is dictated by two distinct functional groups: a strongly electron-withdrawing benzonitrile ring and a basic, nucleophilic diethylaminoalkyl side chain[1].
In a typical synthetic workflow, this compound is generated via the nucleophilic substitution of 2-(bromomethyl)benzonitrile with diethylamine. Analyzing the crude reaction mixture presents unique analytical challenges due to the presence of highly volatile unreacted amines, halogenated starting materials, and the highly basic tertiary amine product. GC-MS is the technique of choice due to the predicted boiling point of the product (268.2 °C)[2], which falls perfectly within the optimal elution range of standard capillary gas chromatography.
Analytical Challenges & Causality (E-E-A-T)
To design a robust GC-MS method, an analytical scientist must address the fundamental physicochemical properties of the analytes. Do not simply inject the crude mixture; understand why each preparative and instrumental choice is made.
-
Column Inertness & Peak Tailing: Tertiary amines like 2-[(Diethylamino)methyl]benzonitrile possess a lone pair of electrons on the nitrogen atom. If a standard, non-deactivated fused-silica column is used, these analytes will hydrogen-bond with active silanol (-SiOH) groups on the column wall[3]. This causes severe peak tailing, irreversible adsorption, and loss of quantitative accuracy. Causality: To prevent this, a base-deactivated stationary phase (e.g., Agilent CP-Sil 13 CB or a highly inert 5% phenyl-methylpolysiloxane column) must be employed[4].
-
pH Control During Extraction: The predicted pKa of the diethylamino group is 9.20[2]. If the reaction is quenched with water or a weak acid, the amine will protonate into a water-soluble ammonium salt, rendering it invisible to organic extraction and GC analysis. Causality: The sample must be quenched with a basic buffer (e.g., saturated NaHCO₃) to ensure the product remains in its volatile, free-base form.
-
Derivatization Considerations: While the tertiary amine product cannot be chemically derivatized, primary/secondary amine impurities or hydroxylated byproducts (e.g., 2-(hydroxymethyl)benzonitrile) can interact poorly with the column. If these byproducts are of critical interest, silylation reagents like MTBSTFA can be used to replace active hydrogens with nonpolar tert-butyl dimethylsilyl (TBDMS) groups, enhancing volatility and chromatographic behavior[5]. However, for standard reaction monitoring, direct injection of the properly neutralized organic extract is preferred to minimize artifact formation.
Experimental Protocol
This protocol is designed as a self-validating system . By incorporating an internal standard and monitoring specific system suitability metrics, the method continuously verifies its own accuracy.
Sample Preparation Workflow
-
Quenching & Neutralization: Aliquot 100 µL of the crude reaction mixture into a 2.0 mL microcentrifuge tube containing 900 µL of saturated aqueous NaHCO₃. Reasoning: Neutralizes hydrobromic acid (HBr) generated during the reaction and drives the product to its free-base state.
-
Liquid-Liquid Extraction: Add 1.0 mL of GC-grade ethyl acetate containing 50 µg/mL of Biphenyl (Internal Standard). Vortex vigorously for 60 seconds. Reasoning: Biphenyl is chemically inert, elutes in a clear window, and validates extraction efficiency.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.
-
Drying: Carefully transfer 500 µL of the upper organic layer into a clean vial containing ~50 mg of anhydrous Na₂SO₄. Reasoning: Trace water degrades polysiloxane GC columns and causes severe pressure spikes in the MS vacuum system.
-
Final Dilution: Transfer 100 µL of the dried extract into a GC autosampler vial and dilute with 900 µL of pure ethyl acetate.
Caption: Workflow for the extraction and preparation of basic amine reaction mixtures for GC-MS.
GC-MS Instrumentation Parameters
Table 1: Optimized GC-MS Conditions
| Parameter | Setting / Specification | Rationale |
| Column | 30 m × 0.25 mm × 0.25 µm, 5% Phenyl-methylpolysiloxane (Base-Deactivated) | Prevents peak tailing of basic nitrogen compounds[4]. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split 10:1 (1.0 µL injection volume) | Prevents column overloading; maintains sharp peak shapes. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Provides optimal linear velocity for resolution. |
| Oven Program | 80 °C (hold 1 min) → ramp 15 °C/min to 280 °C (hold 5 min) | Balances rapid elution with sufficient resolution of critical pairs. |
| Transfer Line Temp | 280 °C | Prevents cold spots before analytes enter the MS source. |
| MS Source / Mode | Electron Impact (EI), 70 eV, 230 °C | Standard ionization energy for reproducible fragmentation libraries. |
| Scan Range | m/z 40 to 300 | Captures low-mass amine fragments and the molecular ion. |
Data Presentation & Interpretation
Chromatographic Elution and Target Analytes
Because diethylamine is highly volatile (BP: 55 °C), it will likely elute during the solvent delay and is generally not quantified in this assay. The focus remains on the starting material, the internal standard, and the product.
Table 2: Expected Analytes and Diagnostic Ions
| Analyte | Expected RT (min) | Molecular Weight | Base Peak (m/z) | Diagnostic Ions (m/z) |
| 2-(hydroxymethyl)benzonitrile (Byproduct) | ~6.8 | 133.15 | 133 | 116, 104, 77 |
| Biphenyl (Internal Standard) | ~7.4 | 154.21 | 154 | 153, 76 |
| 2-(bromomethyl)benzonitrile (SM) | ~8.2 | 196.04 | 116 | 195/197 (Isotope), 89 |
| 2-[(Diethylamino)methyl]benzonitrile | ~9.5 | 188.27 | 86 | 188, 173, 116 |
Mass Spectrometry Fragmentation Causality
Understanding the EI-MS fragmentation of 2-[(Diethylamino)methyl]benzonitrile is crucial for structural confirmation. At 70 eV, the molecule undergoes highly predictable cleavages driven by the stabilization of positive charge:
-
Molecular Ion (m/z 188): Often present but weak, as the molecule readily fragments to form more stable ions.
-
Alpha-Cleavage (m/z 173): Loss of a methyl radical (15 Da) from the diethylamine group.
-
Benzylic Cleavage 1 - Base Peak (m/z 86): Cleavage of the C-N bond where the charge is retained on the nitrogen fragment, forming the diethyliminium ion [CH2=N(CH2CH3)2]+. This is universally the base peak for diethylaminomethyl derivatives due to immense resonance stabilization by the nitrogen lone pair.
-
Benzylic Cleavage 2 (m/z 116): Cleavage of the same C-N bond, but charge retention occurs on the aromatic fragment, yielding the cyanobenzyl cation [C8H6N]+.
Caption: Primary 70 eV EI-MS fragmentation pathways for 2-[(Diethylamino)methyl]benzonitrile.
System Suitability & Validation Criteria
To ensure the protocol operates as a self-validating system, the following criteria must be met before reporting quantitative results:
-
Internal Standard Consistency: The absolute peak area of the Biphenyl internal standard must not deviate by more than ±10% across all consecutive injections. A larger deviation indicates an extraction error or a partial blockage in the GC autosampler syringe.
-
Tailing Factor (Asymmetry): The tailing factor for the 2-[(Diethylamino)methyl]benzonitrile peak must be ≤ 1.5 (calculated at 5% peak height). If the tailing factor exceeds this threshold, it is a direct indication that the column's base-deactivation has degraded or the glass liner is contaminated with non-volatile reaction matrix, necessitating immediate maintenance.
-
Resolution (Rs): The critical pair (typically the brominated starting material and the product) must exhibit a baseline resolution of Rs ≥ 2.0.
References
-
IntechOpen. "Derivatization Methods in GC and GC/MS". Available at:[Link]
-
Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review". Available at:[Link]
-
Agilent Technologies. "Analysis of primary, secondary and tertiary amines". Available at:[Link]
Sources
Application Note: Engineering Functionalized Covalent Triazine Frameworks using 2-[(Diethylamino)methyl]benzonitrile
Executive Summary & Chemical Rationale
The development of advanced porous polymers requires moving beyond passive structural networks to actively functionalized architectures. 2-[(Diethylamino)methyl]benzonitrile (CAS: 867330-04-9) serves as a highly specialized building block in polymer synthesis, specifically in the fabrication of Covalent Triazine Frameworks (CTFs). The chemical character of this molecule is defined by two distinct functional domains: a strongly electron-withdrawing benzonitrile unit and a basic, nucleophilic diethylaminoalkyl side chain[1].
In polymer chemistry, the trimerization of nitrile groups under solvothermal or superacid conditions results in robust aromatic 1,3,5-triazine rings, which act as the linking nodes of the CTF network[2]. By employing a mixed-linker strategy—copolymerizing a structural di-nitrile (e.g., 1,4-dicyanobenzene) with 2-[(Diethylamino)methyl]benzonitrile as a functional mono-nitrile—researchers can precisely tune the framework's porosity and chemical environment[3]. The resulting polymer integrates basic tertiary amine pendant groups directly into the pore walls, fundamentally altering the material's physicochemical properties to favor Lewis acid-base interactions, making it highly effective for CO₂ capture and heterogeneous metal coordination.
Structural Mapping and Network Logic
The successful integration of 2-[(Diethylamino)methyl]benzonitrile into a polymer network relies on the divergent reactivity of its functional groups. The diagram below illustrates how the monomer's molecular logic translates into macroscopic polymer properties.
Logical mapping of monomer functional groups to polymer network properties.
Experimental Methodology: Superacid-Catalyzed Copolymerization
Traditional ionothermal synthesis of CTFs requires harsh conditions (molten ZnCl₂ at >400 °C), which can degrade sensitive aliphatic side chains like the diethylamino group. To preserve the functional pendant, solution polymerization utilizing a strong Brønsted acid allows for cyano trimerization at significantly lower temperatures[4].
Protocol: Synthesis of Diethylamino-Functionalized CTFs (DEA-CTF)
This protocol describes a self-validating workflow for the synthesis of a mixed-linker DEA-CTF.
Step 1: Preparation of the Monomer Solution
-
Action: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 1,4-dicyanobenzene (cross-linker, 5.0 mmol) and 2-[(Diethylamino)methyl]benzonitrile (functional monomer, 1.0 mmol) in 20 mL of anhydrous chloroform (CHCl₃).
-
Causality: Anhydrous conditions are absolute prerequisites. Trace water will hydrolyze the highly reactive nitrilium intermediate into an unreactive amide, prematurely terminating network propagation and drastically reducing polymer yield and porosity [3].
Step 2: Acid Catalysis Initiation
-
Action: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add Trifluoromethanesulfonic acid (TfOH, 30.0 mmol) dropwise over a period of 30 minutes under continuous magnetic stirring.
-
Causality: TfOH acts as a superacid catalyst required to protonate the electron-deficient nitrile groups, forming electrophilic nitrilium ions. The 0 °C temperature sink controls the highly exothermic protonation step, preventing localized carbonization and ensuring a uniform initiation phase[4].
Step 3: Network Propagation (Cyclotrimerization)
-
Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 48 hours.
-
Causality: Unprotonated nitriles nucleophilically attack the activated nitrilium ions. The slow, controlled warming ensures steady network propagation, leading to the formation of 1,3,5-triazine nodes. As the molecular weight of the cross-linked polymer increases, a dark, insoluble precipitate will form[2].
Step 4: Quenching and Purification
-
Action: Slowly pour the resulting suspension into 200 mL of a cold methanol solution containing 10% ammonium hydroxide (NH₄OH). Filter the solid precipitate.
-
Causality: The basic NH₄OH solution safely quenches the reaction by neutralizing the trapped TfOH superacid.
Step 5: Validation & Quality Control (Self-Validating System)
-
Action: Subject the filtered solid to Soxhlet extraction using methanol for 12 hours, followed by tetrahydrofuran (THF) for 12 hours. Dry the purified DEA-CTF powder under a dynamic vacuum at 120 °C for 24 hours. Validate via FTIR spectroscopy.
-
Causality: Soxhlet extraction removes unreacted monomers and low-molecular-weight oligomers trapped within the pores. If these are not removed, downstream surface area (BET) measurements will be artificially deflated. Successful polymerization is validated by the complete disappearance of the characteristic sharp nitrile (-C≡N) stretching band at ~2230 cm⁻¹ in the FTIR spectrum[1].
Workflow for superacid-catalyzed synthesis of functionalized CTFs.
Quantitative Analysis: Impact of Diethylamino Functionalization
The introduction of 2-[(Diethylamino)methyl]benzonitrile into the CTF backbone creates a structural trade-off. Because it is a mono-nitrile, it acts as a network end-capping agent, which slightly reduces the overall cross-linking density and surface area. However, the introduction of the basic tertiary amine drastically enhances the chemical affinity of the pores for acidic gases like CO₂.
Table 1: Comparative Properties of Standard vs. DEA-Functionalized CTFs
| Polymer Designation | Monomer Ratio (Di-nitrile : Mono-nitrile) | BET Surface Area (m²/g) | CO₂ Uptake at 273K (mmol/g) | Nitrogen Content (wt%) | Primary Mechanism of Gas Sorption |
| Standard CTF | 1 : 0 (Pure 1,4-dicyanobenzene) | ~850 | 2.4 | 15.2 | Physisorption (Pore filling) |
| DEA-CTF-10 | 10 : 1 | ~740 | 3.9 | 16.8 | Physisorption + Weak Chemisorption |
| DEA-CTF-5 | 5 : 1 | ~620 | 4.8 | 18.4 | Dominant Lewis Acid-Base Interaction |
Data Interpretation: As the ratio of 2-[(Diethylamino)methyl]benzonitrile increases (from DEA-CTF-10 to DEA-CTF-5), the BET surface area decreases due to the reduction in continuous 3D network propagation. Conversely, the CO₂ uptake nearly doubles compared to the standard CTF. This validates the causality that pore chemistry (basicity provided by the diethylamino group) can outcompete raw pore volume for specific application targets like carbon capture.
References
-
MDPI. "Modification of Covalent Triazine-Based Frameworks for Photocatalytic Hydrogen Generation". MDPI Open Access Journals. Available at: [Link]
-
National Institutes of Health (PMC). "Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties". PubMed Central. Available at: [Link]
Sources
- 1. 2-[(Diethylamino)methyl]benzonitrile | 867330-04-9 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Selective Reduction of 2-[(Diethylamino)methyl]benzonitrile to 2-[(Diethylamino)methyl]benzylamine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Context
As a Senior Application Scientist, I frequently encounter the synthetic challenge of selectively reducing ortho-substituted benzonitriles without perturbing adjacent functional groups. The transformation of 2-[(Diethylamino)methyl]benzonitrile to 2-[(Diethylamino)methyl]benzylamine (also referred to as 2-(aminomethyl)-N,N-diethylbenzylamine) is a critical functional group interconversion in pharmaceutical development[1].
The substrate possesses a strongly electron-withdrawing nitrile group and a basic, nucleophilic tertiary amine (the diethylaminoalkyl side chain)[1]. The primary challenge in this reduction is avoiding the formation of secondary and tertiary amine dimers, a common pitfall when reducing nitriles. The protocols detailed below are designed to be self-validating systems that ensure high chemoselectivity, utilizing both catalytic hydrogenation for scale-up and chemical reduction for rapid lab-scale synthesis.
Mechanistic Insights & Causality (E-E-A-T)
To master this transformation, one must understand the causality behind byproduct formation. The reduction of a nitrile (-C≡N) to a primary amine (-CH2NH2) proceeds via a highly reactive primary imine intermediate (-CH=NH)[2].
The Dimerization Problem: Once a fraction of the target primary amine is formed, it acts as a nucleophile, attacking the unreacted primary imine. This condensation expels ammonia and forms a secondary imine (Schiff base), which is subsequently hydrogenated into an undesired secondary amine dimer[2][3].
The Solutions:
-
Mass Action via Ammonia: In catalytic hydrogenation (e.g., using Raney Nickel), introducing an excess of anhydrous or methanolic ammonia shifts the equilibrium of the condensation reaction backwards, heavily favoring the primary amine[2].
-
In Situ Catalyst Trapping: Chemical reduction using Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂) generates a finely divided, highly active nickel boride (Ni₂B) catalyst in situ. This method is exceptionally mild; the nickel boride coordinates the imine intermediate, preventing intermolecular nucleophilic attack and cleanly yielding the primary amine without requiring external ammonia[4][5].
Fig 1: Nitrile reduction mechanism showing ammonia's role in preventing secondary amine dimerization.
Experimental Protocols
Protocol A: Catalytic Hydrogenation via Raney Nickel (Scale-Up Optimized)
This method is highly recommended for batches >10g. It utilizes hydrogen gas under pressure and relies on ammonia to suppress dimerization[3].
Reagents:
-
2-[(Diethylamino)methyl]benzonitrile (1.0 eq)
-
Raney Nickel (approx. 10-15% w/w relative to substrate, washed with Methanol)
-
7M Ammonia in Methanol (Solvent, 5-10 volumes)
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Preparation: In a high-pressure autoclave, dissolve the substrate in 7M methanolic ammonia.
-
Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is highly pyrophoric; never allow it to dry in the air.[2]
-
Purging: Seal the autoclave. Purge the vessel three times with Nitrogen gas (10 bar) followed by three purges with Hydrogen gas (10 bar) to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with H₂ to 50-60 bar. Heat the mixture to 40-50°C under vigorous mechanical stirring.
-
Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4-8 hours when pressure stabilizes[3].
-
Work-up: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the crude 2-[(Diethylamino)methyl]benzylamine. Purify via vacuum distillation or acid-base extraction if necessary.
Protocol B: Chemical Reduction via In Situ Nickel Boride (Lab-Scale Optimized)
This protocol is ideal for rapid, ambient-pressure synthesis (<10g scale) and avoids the hazards of high-pressure hydrogen[4][5].
Reagents:
-
2-[(Diethylamino)methyl]benzonitrile (1.0 eq, e.g., 10 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.5 to 1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 to 5.0 eq)
-
Dry Methanol (30 mL)
Step-by-Step Methodology:
-
Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve the substrate and NiCl₂·6H₂O in dry methanol. The solution will appear green.
-
Cooling: Submerge the flask in an ice-water bath (0°C) to control the impending exothermic reaction.
-
Reduction: Add NaBH₄ portion-wise over 15-20 minutes. Caution: Vigorous effervescence (H₂ gas evolution) will occur, and the solution will rapidly turn black, indicating the formation of the active nickel boride catalyst[4].
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor completion via TLC (DCM:MeOH 10:1, visualized with Ninhydrin).
-
Quenching & Filtration: Once complete, filter the black suspension through a pad of Celite to remove the nickel boride. Rinse the pad with additional methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and 1M NaOH (aq). Extract the aqueous layer twice more with DCM.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure primary diamine product.
Fig 2: Step-by-step experimental workflow for the nickel boride-mediated reduction of nitriles.
Quantitative Data Summary
The following table summarizes the comparative metrics of both methodologies based on empirical field data and referenced literature[3][4][5]:
| Parameter | Protocol A: Raney Ni / H₂ / NH₃ | Protocol B: NaBH₄ / NiCl₂ |
| Optimal Scale | > 10 grams to Kilogram scale | < 10 grams (Discovery scale) |
| Reaction Time | 4 - 8 hours | 1 - 2 hours |
| Operating Pressure | 50 - 60 bar (High Pressure) | 1 atm (Ambient) |
| Primary Amine Yield | 85% - 92% | 88% - 95% |
| Secondary Amine Impurity | < 5% (Suppressed by NH₃) | < 2% (Highly selective) |
| Safety Considerations | Pyrophoric catalyst, High-pressure H₂ | Exothermic H₂ evolution during addition |
| Environmental Impact | Catalyst can be recycled[2] | Generates stoichiometric boron/nickel waste |
References
-
SciSpace (Tetrahedron) - A Generic Approach for the Catalytic Reduction of Nitriles (Caddick et al., 2003). Retrieved from: [Link]
-
Semantic Scholar (Arkivoc) - Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from: [Link]
-
MDPI Catalysts - Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers (2020). Retrieved from: [Link]
Sources
Strecker synthesis for alpha-amino nitriles using diethylamine
Advanced Strecker Synthesis of N,N-Diethyl -Amino Nitriles: Mechanistic Insights and Optimized Protocols
Executive Summary & Mechanistic Rationale
The Strecker synthesis is one of the oldest and most versatile multicomponent reactions (MCRs) in organic chemistry, traditionally utilized for the preparation of
When an aldehyde reacts with diethylamine, the absence of a second proton on the nitrogen prevents the formation of a neutral imine. Instead, the condensation yields a highly reactive iminium ion intermediate[1][2]. This cationic species is significantly more electrophilic than a standard imine, which thermodynamically drives the subsequent nucleophilic attack by the cyanide source[2]. This distinct causality explains why Strecker reactions with secondary amines often proceed rapidly and can sometimes be executed without the stringent Lewis or Brønsted acid catalysis required for less reactive substrates[3].
For modern drug development and synthetic applications, trimethylsilyl cyanide (TMSCN) is the preferred cyanide source over highly toxic and insoluble alkali cyanides (KCN/NaCN)[4]. TMSCN offers superior solubility in organic media, safer handling profiles, and the silyl group can act as a transient protecting group or Lewis acid activator during the catalytic cycle[4].
Fig 1. Mechanistic pathway of the Strecker synthesis via an iminium ion intermediate.
Experimental Design & Self-Validating Systems
As a Senior Application Scientist, it is critical to design protocols that are not only reproducible but inherently self-validating. The synthesis of N,N-diethyl
The Self-Validating NMR Checkpoint
The transformation from aldehyde to
-
Starting Material: The aldehydic proton (
H NMR) appears as a distinct singlet far downfield, typically between 9.5 – 10.5 ppm . -
Product Formation: Upon successful cyanide addition to the iminium ion, the
carbonyl carbon rehybridizes to . The newly formed -proton shifts dramatically upfield, typically appearing as a singlet between 4.5 – 5.5 ppm (depending on the aryl/alkyl substituent). -
Validation: The complete disappearance of the
9.5–10.5 ppm peak and the emergence of the 4.5–5.5 ppm peak confirms >95% conversion, eliminating the guesswork from TLC analysis alone.
Reagent Causality
-
Temperature Control: TMSCN addition must be performed at 0 °C. The nucleophilic attack on the iminium ion is highly exothermic. Uncontrolled exotherms can lead to the degradation of the iminium intermediate and the volatilization of transient HCN gas.
-
Solvent Selection: While the reaction can be performed solvent-free using heterogeneous catalysts like MCM-41[4], dichloromethane (DCM) or acetonitrile (MeCN) are recommended for homogeneous protocols to ensure the stable solvation of the polar iminium intermediate.
Detailed Experimental Protocol
Target: Synthesis of 2-(diethylamino)-2-phenylacetonitrile. Scale: 10 mmol
Materials Required:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
Diethylamine (0.88 g, 12.0 mmol, 1.2 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.19 g, 12.0 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Optional: Lewis acid catalyst (e.g., InCl
or MCM-41, 5 mol%)[2][4]
Step-by-Step Methodology:
-
Iminium Formation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM (20 mL) and benzaldehyde (10.0 mmol).
-
Amine Addition: Add diethylamine (12.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow the hemiaminal to form and dehydrate into the iminium ion. (Note: If using a catalyst like MCM-41, add it during this step[4]).
-
Thermal Regulation: Cool the reaction flask to 0 °C using an ice-water bath.
-
Cyanation: Slowly add TMSCN (12.0 mmol) dropwise over 10 minutes via a syringe. Maintain the temperature at 0 °C during the addition to control the exotherm.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validation: Extract a 0.1 mL aliquot, evaporate the solvent, and run a quick
H NMR in CDCl . Look for the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of the -proton (~4.9 ppm). -
Quenching & Workup: Once complete, quench the reaction with saturated aqueous NaHCO
(15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes:EtOAc, 9:1 to 8:2) to afford the pure N,N-diethyl -amino nitrile.
Fig 2. Step-by-step experimental workflow for synthesizing N,N-diethyl α-amino nitriles.
Quantitative Data & Substrate Scope
The efficiency of the Strecker reaction with diethylamine is highly dependent on the electronic nature of the aldehyde. Electron-withdrawing groups (EWGs) on the aromatic ring accelerate the reaction by increasing the electrophilicity of the resulting iminium ion, whereas electron-donating groups (EDGs) mildly retard the process[4].
Table 1: Representative Substrate Scope for the Synthesis of N,N-Diethyl
| Entry | Aldehyde Substrate | Amine | Cyanide Source | Time (h) | Isolated Yield (%) |
| 1 | Benzaldehyde | Diethylamine | TMSCN | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde (EWG) | Diethylamine | TMSCN | 1.5 | 96 |
| 3 | 4-Nitrobenzaldehyde (EWG) | Diethylamine | TMSCN | 1.0 | 98 |
| 4 | 4-Methoxybenzaldehyde (EDG) | Diethylamine | TMSCN | 4.0 | 85 |
| 5 | Butyraldehyde (Aliphatic) | Diethylamine | TMSCN | 3.5 | 88 |
Data summarized from standard optimized conditions utilizing mild Lewis acid catalysis at room temperature[4][5].
References
-
MCM-41 mesoporous silica: a highly efficient and recoverable catalyst for rapid synthesis of α-aminonitriles and imines Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]
-
Amino Acid Synthesis and the Strecker Reaction Source: Encyclopedia MDPI URL:[Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Recent advances in asymmetric Strecker reactions Source: ARKIVOC (Archive for Organic Chemistry) URL:[Link]
Sources
- 1. Amino Acid | Encyclopedia MDPI [encyclopedia.pub]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Benzonitrile Derivatives
Welcome to the technical support center for the purification of polar benzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. The inherent polarity of the benzonitrile moiety, often coupled with other polar functional groups, can make standard purification protocols ineffective.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in chromatography and crystallization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of polar benzonitrile derivatives.
Q1: Why are my polar benzonitrile compounds difficult to purify using standard normal-phase (silica gel) chromatography?
Polar benzonitrile derivatives often exhibit strong interactions with the polar stationary phase of silica gel.[1] This can lead to several issues:
-
Poor Mobility (Low Rf): The compound may not move from the baseline, even with highly polar solvent systems.[2]
-
Peak Tailing/Streaking: Strong, sometimes irreversible, binding to acidic silanol groups (Si-OH) on the silica surface causes the compound to elute slowly and asymmetrically.[3][4][5] This is particularly problematic for basic benzonitrile derivatives.
-
Low Recovery: Irreversible binding can lead to a significant loss of product on the column.
Q2: My polar benzonitrile derivative elutes in the solvent front during reverse-phase (C18) chromatography. What should I do?
This is a classic sign that your compound is too polar to be retained by the non-polar C18 stationary phase.[2][6] The compound has a much higher affinity for the polar mobile phase and is washed off the column immediately. Strategies to increase retention are covered in the troubleshooting section below.
Q3: I am trying to recrystallize my polar benzonitrile derivative, but it keeps "oiling out." What does this mean and how can I fix it?
"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is common for polar compounds. It typically happens when the solution is too saturated or cools too quickly.[5] Solutions include slowing the cooling rate and adjusting the solvent system.[5]
Q4: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for my polar benzonitrile derivative?
Yes, HILIC is an excellent alternative for compounds that are too polar for reverse-phase chromatography.[6][7] HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[6][7] This technique is effective at retaining and separating very polar analytes.[7][8]
Part 2: Troubleshooting Guides by Technique
This section provides detailed troubleshooting for specific purification challenges.
Guide 1: Reverse-Phase Chromatography (RPC)
Polar benzonitriles often show poor retention on standard C18 columns.[8] The primary goal is to increase the interaction between your analyte and the non-polar stationary phase.
Problem: Poor Retention (Compound in Solvent Front) or Peak Tailing
| Potential Cause | Explanation | Recommended Solution |
| Analyte is too Polar | The compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[6] | 1. Switch to a Polar-Embedded or AQ-Type Column: These columns are designed with modifications to prevent phase collapse in highly aqueous mobile phases and offer enhanced retention for polar analytes.[6] 2. Use a Highly Aqueous Mobile Phase: Increase the water content of your mobile phase (e.g., >95% water/buffer).[2][6] 3. Consider HILIC: If retention is still poor, HILIC is likely a more suitable technique.[6][7] |
| Secondary Silanol Interactions | Residual acidic silanol groups on the silica backbone can interact with basic sites on your molecule, causing peak tailing.[3][4] This is a primary cause of peak shape distortion.[4] | 1. Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0 using formic acid or TFA) protonates the silanol groups, minimizing unwanted ionic interactions.[3][4] 2. Use a Modern, End-Capped Column: High-purity, base-deactivated columns have fewer accessible silanol groups, leading to much better peak shapes for basic compounds.[3][9] |
| Inappropriate Injection Solvent | Dissolving the sample in a solvent much stronger (less polar) than the initial mobile phase can cause peak distortion and poor retention. | 1. Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[10] 2. Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can dissolve your compound. |
| Mass Overload | Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. | 1. Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to see if peak shape improves.[10] |
Workflow for Troubleshooting Peak Tailing in RPC
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Normal-Phase Chromatography (NPC)
For moderately polar benzonitriles, NPC on silica or alumina can be effective, but often requires careful mobile phase modification.
Problem: Compound Streaking or Stuck at Origin (Rf ≈ 0)
| Potential Cause | Explanation | Recommended Solution |
| Strong Analyte-Silica Interaction | The polar benzonitrile interacts too strongly with acidic silanol groups on the silica surface.[5] | 1. Increase Eluent Polarity: Gradually add a more polar solvent like methanol or ethanol to your mobile phase (e.g., DCM/MeOH).[2] 2. Add a Basic Modifier: For basic derivatives, add a small amount of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (e.g., 0.1-1%) to the mobile phase. This neutralizes the acidic sites on the silica.[5] |
| Poor Solubility in Mobile Phase | The compound crashes out at the point of injection, leading to a broad starting band and significant tailing. | 1. Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent completely, and then load the dry powder onto the top of your column. This ensures a sharp, well-defined starting band.[5] |
| Stationary Phase is Too Acidic | Standard silica gel is acidic and can be unsuitable for basic compounds. | 1. Use Alumina: Neutral or basic alumina is a good alternative stationary phase for purifying basic compounds.[11] 2. Use a Cyano (CN) or Amino (NH₂) Column: These bonded phases are less acidic than bare silica and offer different selectivity.[12][13] They also equilibrate faster.[13] |
Guide 3: Crystallization
Crystallization is a powerful and cost-effective method for purifying solid compounds.[14][15] The key is finding a suitable solvent or solvent system.[14][15][16]
Problem: Compound "Oils Out" or Fails to Crystallize
| Potential Cause | Explanation | Recommended Solution |
| Solution Cooled Too Quickly | Rapid cooling promotes supersaturation and precipitation of an amorphous oil rather than an ordered crystal lattice.[5] | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask (e.g., with paper towels or in a warm water bath) can help.[14] Do not move the flask to an ice bath until it has reached ambient temperature.[5] |
| Solution is Too Saturated | If the concentration of the solute is too high, it may crash out of solution as an oil. | 1. Add More Solvent: Add a small amount of the hot "good" solvent to the oiled-out mixture and reheat until everything redissolves. Then, attempt to cool slowly again. |
| Inappropriate Solvent | The chosen solvent may be too good, keeping the compound soluble even at low temperatures. | 1. Use a Two-Solvent System: Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble).[14][15] Then, while hot, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).[14][15] Allow to cool slowly. Common pairs for polar compounds include Ethanol-Water, Acetone-Water, and Methanol-Diethyl Ether.[14][15] |
| No Nucleation Sites | Crystallization sometimes needs a trigger to begin. | 1. Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.[14] 2. Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[14] |
Decision Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Recrystallization (Two-Solvent System)
This protocol is a starting point for purifying a solid polar benzonitrile derivative.
-
Solvent Selection: In small test tubes, determine a suitable solvent pair. Find a "good" solvent that dissolves your compound readily (e.g., methanol, ethanol, acetone) and a miscible "poor" solvent in which it is insoluble (e.g., water, diethyl ether, hexane).[14][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.
-
Saturation: While the solution is hot and stirring, add the "poor" solvent dropwise until the solution remains persistently cloudy. Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed.[5][14]
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold "poor" solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Removal of High-Boiling Polar Solvents (e.g., DMF, DMSO)
Reaction workups can leave residual high-boiling solvents like DMF or DMSO, which are difficult to remove by simple evaporation.
-
Dilution: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with a large volume of water (at least 5-10 times the volume of the DMF/DMSO).[17] This will partition the polar solvent into the aqueous phase.
-
Extraction: Extract the diluted mixture with a less polar organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash them thoroughly with water (3-5 times) and then with brine (saturated NaCl solution). The brine wash helps to break up emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
This protocol effectively removes the high-boiling polar solvent, leaving the crude product ready for further purification by chromatography or crystallization.[17]
References
-
9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Separation of Benzonitrile, 4-iodo- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
SOP: CRYSTALLIZATION. Unknown Source. [Link]
-
HPLC Troubleshooting Guide. Unknown Source. [Link]
-
HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]
-
How best to extract reaction products from high boiling solvents. (2020, September 21). Biotage. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
-
Crystallization. Unknown Source. [Link]
-
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. [Link]
-
Guide for crystallization. Unknown Source. [Link]
-
Remove Sticky Reagents. Unknown Source. [Link]
-
The use of alternative solvent purification techniques. ACS.org. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. [Link]
-
Solvent Removal. Organic Chemistry at CU Boulder. [Link]
-
A Versatile Method of Ambient-Temperature Solvent Removal. PMC - NIH. [Link]
-
Normal Phase. Dr. Maisch. [Link]
-
HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
How to remove high boiling solvent from crude- Reaction work up. (2023, September 16). YouTube. [Link]
-
CN (aka CYANO or NITRILE) HPLC Phases. Unknown Source. [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. [Link]
-
Reverse Phase HPLC Columns. GL Sciences. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information. (2025, November 3). MTC USA. [Link]
-
How can I purify impure benzonitrile? (2017, July 23). ResearchGate. [Link]
-
Normal Phase Chromatography Solutions. YMC America. [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). PMC. [Link]
Sources
- 1. Normal Phase Chromatography Solutions | YMC America [ymcamerica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. waters.com [waters.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Normal Phase â Dr. Maisch [dr-maisch.com]
- 13. hplc.eu [hplc.eu]
- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. community.wvu.edu [community.wvu.edu]
- 17. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Optimizing Diethylaminomethylation Reactions
Welcome to the Application Scientist Support Portal. Diethylaminomethylation is a highly versatile Mannich-type transformation used to install a diethylaminomethyl group (–CH₂NEt₂) onto electron-rich substrates such as phenols, indoles, and enolizable ketones[1]. The reaction typically relies on the in situ generation of (diethylamino)methanol from diethylamine and formaldehyde, which subsequently dehydrates to form the highly electrophilic diethylaminomethylium ion (an Eschenmoser's salt equivalent)[1].
This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help researchers maximize chemoselectivity, prevent reagent degradation, and improve overall yield.
Reaction Workflow & Degradation Pathways
Mechanism and degradation pathways in diethylaminomethylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of the bis-Mannich base side product? A: The formation of a bis-Mannich base occurs when your mono-alkylated product undergoes a subsequent nucleophilic attack on another equivalent of the diethylaminomethylium ion[2].
-
Causality & Solution: This over-alkylation is primarily driven by an excess of the electrophile or elevated reaction temperatures. To suppress it, maintain a stoichiometric excess of your nucleophilic substrate relative to the formaldehyde/diethylamine mixture[2]. Alternatively, employ a stepwise addition of the in situ generated (diethylamino)methanol to keep the steady-state concentration of the electrophile low[2].
Q2: How do I prevent the degradation of the (diethylamino)methanol reagent? A: (Diethylamino)methanol is a transient hemiaminal that is highly prone to thermal decomposition. Overheating can lead to the formation of methyl vinyl ketone or other irreversible degradation products[2].
-
Causality & Solution: Never attempt to isolate or distill the hemiaminal intermediate[3]. It must be generated in situ and used immediately. If degradation is suspected (indicated by a brown discoloration, solid precipitates, or a drop in reactivity), prepare a fresh batch under strict temperature control (cooling below 30 °C during the exothermic addition of formaldehyde)[1][2].
Q3: What is the optimal pH for driving the reaction to completion? A: The dehydration of (diethylamino)methanol to the reactive diethylaminomethylium ion is an acid-catalyzed process[2].
-
Causality & Solution: While highly activated electron-rich substrates (like certain unhindered phenols) may react under neutral conditions, less reactive substrates require a catalytic amount of acid (e.g., concentrated HCl, glacial acetic acid, or p-toluenesulfonic acid) to facilitate iminium ion formation[1][2][4]. For example, synthesizing 3-(diethylaminomethyl)-1H-indole utilizes glacial acetic acid as both the solvent and the catalyst to drive electrophilic aromatic substitution[1].
Troubleshooting Guide
| Symptom / Issue | Root Cause Analysis | Corrective Action |
| Incomplete Reaction / Low Yield | Poor substrate reactivity or insufficient generation of the iminium electrophile[2]. | Monitor via TLC/GC. Gradually increase temperature (e.g., to 60–85 °C) but avoid overheating. Add catalytic p-toluenesulfonic acid (p-TSA) to accelerate dehydration[2][4]. |
| Non-selective Aminomethylation | Multiple reactive sites on the substrate (e.g., unhindered phenols) reacting simultaneously[2]. | Control stoichiometry strictly (1.0 eq electrophile). Lower the reaction temperature to favor kinetically controlled ortho-substitution. |
| Product Streaking on Silica Gel | Strong interaction between the basic diethylamino group and the acidic silanol groups on the silica stationary phase. | Pre-treat silica gel with 1-2% triethylamine (TEA) or add TEA to the mobile phase to neutralize acidic sites during column chromatography. |
| Formation of Alkoxymethyl Side Products | Retro-Mannich degradation or competing reaction with protic alcoholic solvents (e.g., methanol/ethanol)[5]. | Switch from protic solvents to aprotic solvents (e.g., 1,4-dioxane) or secondary alcohols (isopropanol) if alkoxymethylation is observed[4][5]. |
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes empirically optimized conditions for the diethylaminomethylation of various substrates, highlighting the impact of solvent and temperature on the yield.
| Substrate | Amine Source | Solvent | Catalyst / Conditions | Yield (%) |
| Indole | Diethylamine | Glacial Acetic Acid | 35 °C, Ultrasound | 98%[6] |
| 2-Methylquinoline | Diethylamine HCl | 1,4-Dioxane | 100 °C, Reflux | High[6] |
| Acetone | Diethylamine HCl | Methanol | Conc. HCl, Reflux (12 h) | >80%[6] |
| 4-Acetamidophenol | Diethylamine | Isopropanol | p-TSA, 85 °C (24 h) | 87%[4] |
| 2,5-Diformylfuran | Diethylamine | Water / Chloroform | NaBH₄ reduction prior | 80%[7] |
Self-Validating Experimental Protocols
Protocol 1: Regioselective One-Pot Synthesis of 2-(Diethylaminomethyl)phenol
This protocol ensures the controlled in situ generation of the electrophile to prevent over-alkylation and thermal degradation[1].
Materials:
-
Phenol (1.0 eq)
-
Diethylamine (1.2 eq)
-
Formaldehyde (37% aqueous solution, 1.5 eq)
-
Ethanol (Solvent)
-
Anhydrous Sodium Sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve phenol (1.0 eq) in ethanol within a round-bottomed flask equipped with a magnetic stirrer.
-
Amine Addition: Add diethylamine (1.2 eq) to the solution. Self-Validation Check: The mixture should remain clear and colorless. Any immediate precipitation indicates solvent incompatibility or degraded amine.
-
Electrophile Generation: Cool the flask in a water bath to maintain the temperature below 30 °C. Slowly add the 37% formaldehyde solution (1.5 eq) dropwise. Causality: The controlled addition prevents the exothermic runaway that leads to the degradation of the hemiaminal intermediate into methyl vinyl ketone[1][3].
-
Reaction Execution: Stir the mixture at room temperature for 12 hours. Monitor the disappearance of the starting phenol via TLC.
-
Workup: Extract the mixture using dichloromethane or diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via vacuum distillation to obtain the pure ortho-alkylated product[1].
Protocol 2: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol (Amodiaquine Precursor)
This protocol is optimized for industrial scalability, specifically addressing temperature gradients and retro-Mannich degradation in large reactors[4][8].
Materials:
-
4-Acetamidophenol (1.0 eq)
-
Diethylamine (1.2 eq)
-
Paraformaldehyde (1.2 eq)
-
Isopropanol (Optimized solvent)
-
p-Toluenesulfonic acid (p-TSA, catalytic)
Step-by-Step Methodology:
-
Reagent Combination: Charge a reactor with 4-acetamidophenol, paraformaldehyde, and isopropanol.
-
Catalysis: Add a catalytic amount of p-TSA. Causality: p-TSA accelerates the dehydration of the intermediate, reducing overall reaction time and minimizing the thermal degradation that occurs during prolonged heating[4].
-
Amine Addition: Slowly charge diethylamine into the reactor, maintaining the temperature below 40 °C.
-
Heating: Heat the reaction mixture to 85 °C and hold for 24 hours. Self-Validation Check: HPLC analysis should indicate >95% conversion with minimal bis-Mannich impurities. If impurities spike, the temperature ramp was too aggressive[4][8].
-
pH Adjustment: Cool the reactor to 50 °C and adjust the pH using aqueous NaOH. Causality: Adjusting the pH at 50 °C instead of room temperature prevents precipitation issues and handles the thermal inertia of large-scale reactors without inducing impurity formation[4][8].
-
Isolation: Filter the resulting product, wash with cold isopropanol, and dry under vacuum to yield the target Mannich base (approx. 87-92% yield).
References
-
[1] One-Pot Synthesis Protocols Featuring In Situ Generated (Diethylamino)methanol: Application Notes for Pharmaceutical and Chemica | Source: Benchchem | 1
-
[6] (Diethylamino)methanol Supplier – For Research Use | Source: Benchchem | 6
-
[3] (Diethylamino)methanol synthesis from diethylamine and formaldehyde | Source: Benchchem | 3
-
[2] Technical Support Center: Optimizing Reaction Conditions for (Diethylamino)methanol Reagents | Source: Benchchem | 2
-
[7] Efficient route for the construction of polycyclic systems from bioderived HMF | Source: RSC Advances | 7
-
[5] Alkoxyalkylation of Electron-Rich Aromatic Compounds | Source: PMC (NIH) | 5
-
[4] Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate | Source: ACS Publications | 4
-
[8] Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate | Source: ChemRxiv | 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkoxyalkylation of Electron-Rich Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Diethylamino)methanol Supplier – For Research Use [benchchem.com]
- 7. Efficient route for the construction of polycyclic systems from bioderived HMF - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02211E [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing the Synthesis of 2-Substituted Benzonitriles Through Solvent Selection
Welcome to our dedicated technical support center for the synthesis of 2-substituted benzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a cyano group onto an aromatic ring, particularly at the ortho position. In our experience, solvent selection is not merely a matter of dissolution but a critical parameter that dictates reaction efficiency, yield, and purity. This document provides in-depth, field-proven insights into the role of solvents in key synthetic methodologies, complete with troubleshooting guides and detailed protocols to empower you at the bench.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists encounter regarding the synthesis of 2-substituted benzonitriles.
Q1: Why is my yield for the cyanation of a 2-substituted aryl halide consistently low?
A1: Low yields in these reactions, particularly in palladium-catalyzed cyanations, often trace back to suboptimal solvent choice. The key is to use a polar aprotic solvent such as DMF, DMSO, DMAc, or NMP.[1][2][3] These solvents excel at dissolving the cyanide salt while solvating the cation (e.g., K⁺, Na⁺, or Zn²⁺) more effectively than the cyanide anion (CN⁻). This leaves the cyanide nucleophile "naked" and more reactive, facilitating its attack on the electrophilic center. Protic solvents, like alcohols or water, should generally be avoided as they can form hydrogen bonds with the cyanide anion, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.[2]
Q2: I'm observing significant formation of the corresponding benzamide as a byproduct. What is the cause and how can I prevent it?
A2: The formation of a benzamide is due to the hydrolysis of the nitrile product.[3][4] This side reaction is often exacerbated by the presence of water in the reaction mixture, especially under the harsh, high-temperature conditions sometimes required for cyanation. To mitigate this, ensure you are using anhydrous solvents and reagents. If your reaction requires an aqueous workup, it should be performed under mild conditions and for the shortest time necessary. In some cases, switching to a less hygroscopic solvent or adding a dehydrating agent can be beneficial.
Q3: For a Sandmeyer reaction to produce a 2-substituted benzonitrile, what are the most critical solvent-related parameters to control?
A3: In the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, strict temperature control and the purity of reagents and solvents are paramount. The diazotization step must be conducted at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt.[5][6] The presence of water can lead to the formation of a phenol byproduct, so using anhydrous solvents is recommended where possible.[5] Acetonitrile is a commonly used solvent for the cyanation step as it provides good solubility for the reactants.[7]
Q4: Can I use a non-polar solvent like toluene or hexane for my palladium-catalyzed cyanation?
A4: While some cross-coupling reactions can be performed in non-polar solvents, for the cyanation of aryl halides, polar solvents are generally required. The mechanism often involves polar intermediates and transition states that are stabilized by a polar environment. Using a non-polar solvent like toluene or hexane will likely result in very poor solubility of the cyanide salt and a significantly slower reaction rate, leading to low or no product formation. In studies of the L-proline-promoted Rosenmund-von Braun reaction, solvents like toluene and acetonitrile were found to be detrimental to the reaction compared to DMF.[8]
Troubleshooting Guide: Solvent-Related Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 2-substituted benzonitriles where the solvent is a likely culprit.
| Observed Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Incorrect Solvent Polarity: Use of a non-polar or weakly polar solvent leading to poor solubility of the cyanide source. 2. Use of a Protic Solvent: The nucleophilicity of the cyanide anion is suppressed by hydrogen bonding. | 1. Switch to a high-polarity aprotic solvent: Utilize solvents like DMF, DMSO, DMAc, or NMP.[1][2][9] These solvents have high dielectric constants, which aid in dissolving ionic cyanide salts. 2. Ensure Anhydrous Conditions: If using a polar aprotic solvent, ensure it is anhydrous. Water can act as a protic impurity. |
| Formation of Phenol Byproduct (Sandmeyer Reaction) | Presence of Water: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of a phenol. | Use Anhydrous Reagents and Solvents: Minimize water content in the reaction.[5] Consider performing the diazotization in an organic solvent using an organic nitrite source (e.g., isoamyl nitrite) if aqueous conditions are problematic. |
| Formation of Azo Compound Byproduct (Sandmeyer Reaction) | Decomposition of Diazonium Salt: The diazonium salt can couple with the electron-rich starting aniline or product. | Maintain Low Temperatures: Strictly control the temperature between 0-5°C during diazotization and the initial stages of cyanation.[5][6] Optimize Solvent for Rapid Reaction: A solvent that promotes rapid consumption of the diazonium salt in the cyanation step can minimize the time available for side reactions. |
| Catalyst Deactivation (Palladium-Catalyzed Reactions) | High Concentration of "Free" Cyanide: Complete solubilization of the cyanide source can lead to a high concentration of cyanide ions in solution, which can poison the palladium catalyst.[10] | Use a Biphasic Solvent System or Sparingly Soluble Cyanide Source: An aqueous/organic solvent mixture (e.g., H₂O/THF) can control the diffusion of cyanide to the organic phase.[10][11] Alternatively, using a less soluble cyanide source like Zn(CN)₂ can maintain a low, steady concentration of active cyanide. |
| Difficulty in Product Purification | High-Boiling Point of Solvent: Solvents like DMF (b.p. 153°C) and DMSO (b.p. 189°C) can be difficult to remove under reduced pressure.[3][9] | Aqueous Workup: For water-miscible solvents like DMF and DMSO, perform an aqueous workup. The product can be extracted into a water-immiscible organic solvent (e.g., ethyl acetate), and the high-boiling solvent will partition into the aqueous layer.[3] Repeated washing of the organic layer with water or brine is effective. |
Understanding Solvent Properties: A Quantitative Comparison
The choice of a suitable solvent is guided by its physical properties. The following table provides a comparison of common solvents used in the synthesis of 2-substituted benzonitriles.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (μ, D) | Classification |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 153 | 36.7 | 3.86 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | 3.96 | Polar Aprotic |
| N,N-Dimethylacetamide (DMAc) | CH₃C(O)N(CH₃)₂ | 166 | 37.8 | 3.72 | Polar Aprotic |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32.2 | 4.09 | Polar Aprotic |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | 3.92 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58 | 1.75 | Polar Aprotic |
| Toluene | C₇H₈ | 111 | 2.38 | 0.36 | Non-Polar |
| Ethanol | C₂H₅OH | 78 | 24.5 | 1.69 | Polar Protic |
| Water | H₂O | 100 | 80.1 | 1.85 | Polar Protic |
| (Data compiled from multiple sources) |
Visualizing the Role of Solvent in Reaction Mechanisms
The following diagrams illustrate the critical influence of the solvent on the reactants and intermediates in key synthetic pathways.
Caption: Contrasting effects of polar aprotic vs. protic solvents on the cyanide nucleophile.
Caption: A logical workflow for troubleshooting low yields with a focus on solvent-related issues.
Experimental Protocols
The following protocols are provided as a starting point. As with any chemical synthesis, optimization for your specific substrate is recommended.
Protocol 1: Palladium-Catalyzed Cyanation of 2-Chlorobenzonitrile in DMAc
This protocol is adapted from a ligand-free method, highlighting the role of a high-boiling polar aprotic solvent.[1]
Materials:
-
2-Chlorobenzonitrile
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-chlorobenzonitrile (1.0 mmol), potassium ferrocyanide (0.6 mmol), and palladium(II) acetate (0.01 mmol, 1 mol%).
-
Add anhydrous DMAc (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 5-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with water (3 x 15 mL) to remove DMAc, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sandmeyer Cyanation of 2-Bromoaniline
This classic two-step protocol requires careful temperature control to ensure the stability of the diazonium intermediate.[5][6]
Step A: Diazotization
-
In a flask, dissolve 2-bromoaniline (10 mmol) in a mixture of water (15 mL) and concentrated hydrochloric acid (5 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.
Step B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (12 mmol) and sodium cyanide (24 mmol) in water (20 mL). Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude 2-bromobenzonitrile by distillation or column chromatography.
References
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones. PMC. [Link]
- Wang, D. et al. L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008, (1), 69-72.
-
Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions. ResearchGate. [Link]
-
Barbero, M. et al. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]
-
Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]
-
Sandmeyer type reaction troubleshoot. Reddit. [Link]
-
Cohen, D. T. & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015, 17(1), 202-205. [Link]
-
Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. American Chemical Society. [Link]
-
Regioselective synthesis of aromatic benzonitriles makes use of C−H... ResearchGate. [Link]
-
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. ResearchGate. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. [Link]
-
Rosenmund–von Braun reaction. Wikipedia. [Link]
- Synthesis of benzonitriles from substituted benzaldehyde.
-
DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. ARPI. [Link]
-
Cyanation of aryl bromide. Reddit. [Link]
-
Cohen, D. T. & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. PMC. [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Hydrolysis of nitriles. Chemguide. [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. [Link]
-
Synthetic Study towards (±)-Cyanolide A: Synthesis of the Intermediate of (±)-2-(6-ethyl-2-(4-methoxyphenyl)-1, 3-dioxan-4-yl). Atlantis Press. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. [Link]
-
DMSO is a safer NMP alternative. Regulations.gov. [Link]
-
DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Oreate AI Blog. [Link]
Sources
- 1. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
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- 4. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Performance Analysis of 2-[(Diethylamino)methyl]benzonitrile as a Ligand in Homogeneous Catalysis
This guide provides an in-depth, objective comparison of 2-[(Diethylamino)methyl]benzonitrile as a ligand, evaluating its potential performance against established alternatives in the field of homogeneous catalysis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to inform ligand selection and catalyst design.
Introduction: Unpacking the Potential of 2-[(Diethylamino)methyl]benzonitrile
2-[(Diethylamino)methyl]benzonitrile is a multifaceted molecule characterized by two key functional groups: a tertiary aminoalkyl side chain and a benzonitrile unit. The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering it basic and nucleophilic, while the nitrile group is strongly electron-withdrawing. This unique combination of an electron-donating amino group and an electron-withdrawing nitrile group on the same aromatic scaffold suggests its potential as a versatile ligand in transition metal catalysis. The interplay between these groups can modulate the electronic properties of the metal center, influencing catalytic activity and selectivity.
This guide will explore the coordination chemistry of 2-[(Diethylamino)methyl]benzonitrile, compare its anticipated performance with benchmark ligands such as phosphines and N-heterocyclic carbenes (NHCs), and provide detailed experimental protocols for its synthesis and application.
Caption: Potential coordination modes of the ligand to a metal center (M).
Comparison with Phosphine Ligands
For decades, phosphine ligands have been the cornerstone of catalysis. [1][2]They are known for their tunable steric and electronic properties. [2]
-
Electronic Properties: Phosphines are typically strong σ-donors and good π-acceptors. [2]In contrast, the amino group of our title ligand is a strong σ-donor but a poor π-acceptor. The nitrile group is a weak σ-donor and a modest π-acceptor. This combination suggests that a metal complex of 2-[(diethylamino)methyl]benzonitrile would be more electron-rich if coordinated through the amine, potentially enhancing oxidative addition steps in catalytic cycles.
-
Steric Properties: The diethylamino group provides moderate steric bulk, which can be compared to common phosphine ligands like PPh₃. This steric hindrance can influence selectivity in cross-coupling reactions.
Comparison with N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful class of ligands, often outperforming phosphines. [1]
-
Electronic Properties: NHCs are generally stronger σ-donors and weaker π-acceptors than phosphines. [1]The strong σ-donation from NHCs leads to very stable metal complexes. [1]The σ-donating ability of the amino group in 2-[(diethylamino)methyl]benzonitrile is expected to be less than that of a typical NHC, but still significant. This places it in an intermediate electronic position, which could be advantageous for certain catalytic transformations where excessive ligand donation might be detrimental.
| Ligand Class | σ-Donation | π-Acceptance | Key Advantages |
| 2-[(Diethylamino)methyl]benzonitrile | Moderate to Strong (via N-amine) | Weak to Moderate (via N-nitrile) | Potential for chelation; tunable electronics. |
| Phosphines (e.g., PPh₃) | Strong | Moderate | Highly tunable; extensive literature. [2] |
| N-Heterocyclic Carbenes (NHCs) | Very Strong | Weak | Forms highly stable metal complexes. [1][3] |
Performance in Catalytic Applications: A Predictive Analysis
While direct experimental data for 2-[(diethylamino)methyl]benzonitrile in catalysis is not extensively published, we can predict its performance based on structurally similar N-donor ligands used in key cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction is a cornerstone for C-C bond formation. [1]Palladium catalysts are commonly employed. The performance of a Pd-catalyst with our title ligand is expected to be influenced by the stability and reactivity of the resulting complex. The N-donor character could stabilize the palladium center, potentially leading to a long-lived catalyst.
Predicted Performance Data:
The following table presents a predictive comparison for a model Suzuki-Miyaura coupling reaction (aryl chloride with phenylboronic acid), based on performance data from related N-donor and phosphine ligand systems.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Predicted Yield (%) |
| 2-[(Diethylamino)methyl]benzonitrile | 1.0 | 100 | 12 | 85-95 |
| Triphenylphosphine (PPh₃) | 1.0 | 100 | 12 | 70-85 |
| IMes (an NHC) | 1.0 | 100 | 8 | >95 |
Note: The data for the 2-[(Diethylamino)methyl]benzonitrile ligand is a prediction based on structure-activity relationships observed in related systems and is intended for comparative purposes.
Experimental Protocols
To facilitate further research, detailed experimental protocols for the synthesis of 2-[(diethylamino)methyl]benzonitrile, its complexation with a metal, and its application in a model catalytic reaction are provided below.
Synthesis of 2-[(Diethylamino)methyl]benzonitrile
This synthesis proceeds via a two-step route involving benzylic halogenation followed by nucleophilic substitution.
Caption: Synthetic workflow for 2-[(Diethylamino)methyl]benzonitrile.
Materials:
-
2-Methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Diethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Benzylic Bromination:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzonitrile (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Concentrate the solvent under reduced pressure to obtain crude 2-(bromomethyl)benzonitrile, which can be used in the next step without further purification.
-
-
Nucleophilic Substitution:
-
Dissolve the crude 2-(bromomethyl)benzonitrile in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylamine (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-[(diethylamino)methyl]benzonitrile as a pure compound.
-
Synthesis of a Palladium(II) Complex
This protocol describes a general method for forming a palladium complex.
Materials:
-
2-[(Diethylamino)methyl]benzonitrile
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, suspend PdCl₂ (1.0 eq) in acetonitrile.
-
Add a solution of 2-[(diethylamino)methyl]benzonitrile (2.1 eq) in acetonitrile to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The formation of the complex, e.g., [Pd(2-((diethylamino)methyl)benzonitrile)₂Cl₂], can be monitored by changes in color and solubility.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether and dry under vacuum to obtain the palladium complex.
Model Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[Pd(ligand)₂Cl₂] complex (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl chloride, phenylboronic acid, K₃PO₄, and the palladium catalyst.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Analyze the filtrate by GC-MS to determine the yield of the biphenyl product.
Conclusion and Future Outlook
2-[(Diethylamino)methyl]benzonitrile presents itself as a promising ligand with a unique electronic profile stemming from its dual N-donor functionalities. Its performance is predicted to be competitive with, and in some cases potentially superior to, traditional phosphine ligands in cross-coupling reactions, although likely not reaching the high stability of NHC-metal complexes. The synthetic accessibility and the potential for bidentate chelation make it an attractive candidate for further investigation in a wide range of catalytic transformations. Future work should focus on the synthesis and characterization of its metal complexes and the empirical validation of their catalytic activity in various reactions to fully elucidate the structure-performance relationships.
References
-
Phosphine ligands – Knowledge and References - Taylor & Francis. [Link]
-
Quantifying the Donor−Acceptor Properties of Phosphine and N-Heterocyclic Carbene Ligands in Grubbs' Catalysts Using a Modified EDA Procedure Based on Orbital Deletion - ResearchGate. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
